1-Benzyl D-Aspartate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426407 | |
| Record name | H-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-42-6 | |
| Record name | H-D-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzyl D-Aspartate from D-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Benzyl D-Aspartate (also known as D-Aspartic acid α-benzyl ester), a valuable chiral building block in peptide synthesis and drug development. Due to the presence of two carboxylic acid functional groups in the starting material, D-aspartic acid, a direct and regioselective synthesis of the α-monoester is challenging. The most effective and reliable method involves a multi-step protecting group strategy to ensure the desired regioselectivity and high purity of the final product.
This document outlines a robust four-step synthetic pathway:
-
N-protection of the amino group.
-
Selective protection of the β-carboxylic acid.
-
Benzylation of the free α-carboxylic acid.
-
Final deprotection to yield the target compound.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis of this compound. The data is compiled from established chemical literature for analogous transformations and represents typical process parameters and expected outcomes.
Table 1: N-protection of D-Aspartic Acid
| Parameter | Value | Reference |
| Reaction | D-Aspartic Acid → Boc-D-Aspartic Acid | [1] |
| Reagents | D-Aspartic Acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) | |
| Solvent | Acetone / Water | |
| Molar Ratio | D-Aspartic Acid : (Boc)₂O : Et₃N = 1 : 1.1 : 2 | [1] |
| Temperature | 25 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | ~90% | [1] |
| Purification | Acid-base extraction, Crystallization | [1] |
Table 2: Orthogonal Protection and Benzylation
| Parameter | Value | Reference |
| Reaction | Boc-D-Aspartic Acid → Boc-D-Asp(OtBu)-OBn | Analogous to standard peptide synthesis procedures[2] |
| Step 2a: β-Esterification | Boc-D-Aspartic Acid → Boc-D-Asp(OH)-OtBu | |
| Reagents | Boc-D-Aspartic Acid, Isobutylene, Amberlyst-15 resin (catalyst) | [3] |
| Solvent | Dichloromethane (DCM) | |
| Temperature | -10 °C to Room Temperature | |
| Yield | Moderate to Good | |
| Step 2b: α-Benzylation | Boc-D-Asp(OH)-OtBu → Boc-D-Asp(OtBu)-OBn | |
| Reagents | Boc-D-Asp(OH)-OtBu, Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | Room Temperature | |
| Yield | High (>90%) |
Table 3: Final Deprotection
| Parameter | Value | Reference |
| Reaction | Boc-D-Asp(OtBu)-OBn → H-D-Asp(OH)-OBn (this compound) | [4][5][6] |
| Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS, scavenger), Water | |
| Solvent | Dichloromethane (DCM) | |
| Ratio | TFA / DCM / TIS / H₂O (e.g., 90:5:2.5:2.5) | |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 1-3 hours | [4] |
| Yield | Quantitative | [4] |
| Purification | Precipitation with ether, Lyophilization or Crystallization |
Experimental Protocols
The following section details the step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-D-aspartic Acid (Boc-D-Asp-OH)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-aspartic acid (1.0 eq) in a 1:2 mixture of water and acetone.
-
Base Addition: To the suspension, add triethylamine (2.0 eq) and stir until the D-aspartic acid dissolves completely.
-
Boc-Anhydride Addition: Cool the solution to 25 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Reaction: Allow the mixture to stir at 25 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the acetone under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with diethyl ether (3x) to remove unreacted (Boc)₂O and byproducts.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product immediately into ethyl acetate (4x).
-
Isolation: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-D-Asp-OH, which can be further purified by crystallization.[1]
Step 2: Synthesis of Boc-D-Asp(OtBu)-OH (Selective β-Esterification)
Note: This step is crucial for regioselectivity. The tert-butyl ester is introduced at the more sterically accessible β-carboxyl group under acidic conditions.
-
Reaction Setup: Suspend Boc-D-Asp-OH (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.
-
Catalyst Addition: Add a catalytic amount of a strong acid resin, such as Amberlyst-15.
-
Esterification: Cool the vessel to -10 °C and condense isobutylene (excess) into the mixture. Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Work-up: Carefully vent the vessel to release excess isobutylene. Filter off the catalyst resin and wash with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Boc-D-Asp(OtBu)-OH, can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of Boc-D-Asp(OtBu)-OBn (α-Benzylation)
-
Reaction Setup: Dissolve Boc-D-Asp(OtBu)-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and saturated brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Boc-D-Asp(OtBu)-OBn, is typically purified by silica gel chromatography.
Step 4: Synthesis of this compound (Final Deprotection)
-
Reaction Setup: Dissolve the fully protected intermediate, Boc-D-Asp(OtBu)-OBn (1.0 eq), in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released tert-butyl cations.[4][6]
-
Deprotection: Add the cleavage cocktail to the solution of the protected amino acid. The volume should be sufficient to fully dissolve the starting material (e.g., 10 mL per gram).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Isolation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the solution under reduced pressure.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the product, typically as its trifluoroacetate salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization or used directly. The free amine can be obtained by neutralization if required.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthetic pathway described in this guide.
Caption: Synthetic workflow for this compound via a protecting group strategy.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions found in the literature. Researchers should adapt these procedures as necessary and perform all experiments with appropriate safety precautions in a certified laboratory setting.
References
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. Study on synthesis of Fmoc-L-Asp-4-OBn [yxsj.smmu.edu.cn]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl D-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl D-Aspartate, a derivative of the non-essential amino acid D-aspartic acid. This document is intended to serve as a valuable resource for professionals in research, and drug development who are working with or exploring the applications of this compound. Due to the limited availability of data for this compound, information from closely related compounds is included where relevant and is clearly indicated.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and physiological settings.
Quantitative Data Summary
The following tables present the available quantitative data for this compound and its closely related analogs.
| Property | Value | Source Compound |
| Molecular Formula | C₁₁H₁₃NO₄ | This compound |
| Molecular Weight | 223.23 g/mol | This compound |
| Physical State | White to light yellow powder/crystal | This compound |
| Melting Point | 155 - 165 °C | D-Aspartic acid α-benzyl ester[1] |
| Specific Optical Rotation | +11.5 ± 2º (c=1 in 1N HCl) | D-Aspartic acid α-benzyl ester[1] |
| pKa (α-carboxyl group) | ~1.88 | Aspartic Acid[2] |
| pKa (side-chain carboxyl) | 4.09 ± 0.19 (Predicted) | Boc-L-aspartic acid 1-benzyl ester[3] |
| pKa (α-amino group) | ~9.60 | Aspartic Acid[2] |
| Solvent | Solubility | Source Compound |
| Water | 2 mg/mL (with heating to 60°C) | L-Aspartic acid 4-benzyl ester[4] |
| Dichloromethane | Soluble | Boc-L-aspartic acid 1-benzyl ester[3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amino acid esters like this compound are outlined below. These protocols are based on standard laboratory practices.
Synthesis of this compound
A plausible synthetic route for this compound involves the selective esterification of D-aspartic acid. A general approach is described below, adapted from procedures for similar compounds[5][6].
Objective: To synthesize this compound via selective esterification of D-aspartic acid.
Materials:
-
D-Aspartic Acid
-
Benzyl alcohol
-
Thionyl chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Suspend D-aspartic acid in an excess of benzyl alcohol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dry the purified crystals under vacuum to yield pure this compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Objective: To determine the melting point range of this compound.
Materials:
-
Purified this compound
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The recorded range is the melting point of the sample. A sharp melting range (1-2°C) is indicative of high purity.
Determination of Optical Rotation
As a chiral molecule, this compound will rotate plane-polarized light.
Objective: To measure the specific rotation of this compound.
Materials:
-
Purified this compound
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
A suitable solvent in which the compound is soluble (e.g., 1N HCl).
Procedure:
-
Accurately weigh a known mass of this compound.
-
Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter sample tube (of known path length, l, in dm) with the prepared solution, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)
Biological Context and Signaling
D-aspartate, the parent amino acid of this compound, is an endogenous signaling molecule in the nervous and neuroendocrine systems. It is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
D-Aspartate Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of D-aspartate to the NMDA receptor.
Experimental Workflow
The logical flow for the comprehensive physicochemical characterization of this compound is depicted in the following diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An asymmetric synthesis of N-benzyl-D-aspartic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl D-Aspartate in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct research exists on the specific mechanism of action of 1-Benzyl D-Aspartate in neuronal cells. This guide synthesizes information from studies on related molecules, including D-aspartate and various benzyl-containing compounds, to propose a putative mechanism and a framework for its investigation.
Introduction
This compound is an amino acid derivative that combines the endogenous neuromodulator D-aspartate with a benzyl group. D-aspartate is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor and is a substrate for excitatory amino acid transporters (EAATs).[1][2][3] Conversely, the addition of a benzyl moiety to various parent compounds has been shown to confer antagonistic properties at the NMDA receptor.[4][5] This suggests a potentially complex and multifaceted mechanism of action for this compound in neuronal cells, with possible interactions at both NMDA receptors and glutamate transporters. This document outlines the theoretical framework for this mechanism and provides detailed experimental protocols to facilitate its investigation.
Putative Mechanism of Action
The core hypothesis is that this compound acts as a modulator of glutamatergic neurotransmission through two primary targets:
-
NMDA Receptors: The D-aspartate component suggests a potential for agonistic activity, while the benzyl group may introduce antagonistic properties, possibly leading to a partial agonist or antagonist profile.
-
Excitatory Amino Acid Transporters (EAATs): As a derivative of D-aspartate, it is plausible that this compound interacts with EAATs, potentially as a substrate or an inhibitor, thereby modulating extracellular glutamate and D-aspartate levels.
Interaction with NMDA Receptors
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[6][7] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6] D-aspartate is a known agonist at the glutamate binding site of the NMDA receptor.[3] However, studies on benzyl-polyamines and N-benzylated triamines have demonstrated that the benzyl group can introduce potent, voltage-dependent channel-blocking activity.[4][5]
Therefore, this compound may exhibit one of the following actions at the NMDA receptor:
-
Competitive Antagonism: The molecule could bind to the glutamate site without activating the receptor, preventing the binding of glutamate.
-
Partial Agonism: It might bind to the glutamate site and induce a submaximal receptor response compared to full agonists like glutamate or D-aspartate.
-
Open-Channel Block: The benzyl group could enter and block the ion channel pore of an activated NMDA receptor in a voltage- and use-dependent manner.
Interaction with Excitatory Amino Acid Transporters (EAATs)
EAATs are responsible for the reuptake of glutamate and aspartate from the synaptic cleft, terminating the synaptic signal and preventing excitotoxicity.[2][8] Both L-aspartate and D-aspartate are recognized and transported by EAATs.[1][2] The presence of the bulky benzyl group on the D-aspartate backbone of this compound may sterically hinder its binding to or transport by EAATs. This could lead to:
-
Competitive Inhibition of Transport: this compound could bind to the substrate recognition site of EAATs without being transported, thereby inhibiting the uptake of glutamate and D-aspartate.
-
Substrate for Transport: Alternatively, it might be a transportable substrate, albeit likely with different kinetics compared to D-aspartate.
Proposed Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound.
Caption: Putative modulation of the NMDA receptor signaling pathway by this compound.
Caption: Potential interaction of this compound with Excitatory Amino Acid Transporters (EAATs).
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of electrophysiological, biochemical, and molecular assays are required.
Electrophysiological Characterization in Xenopus Oocytes
This protocol is designed to determine the functional effects of this compound on NMDA receptors expressed in a heterologous system.
Objective: To assess whether this compound acts as an agonist, antagonist, or channel blocker at different NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding specific NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B). Incubate for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl for voltage clamping (holding potential typically -70 mV).
-
Apply glutamate (100 µM) and glycine (10 µM) to elicit an inward current.
-
Agonist/Partial Agonist Testing: Apply increasing concentrations of this compound in the presence of glycine and measure any elicited current.
-
Antagonist Testing: Co-apply a fixed concentration of this compound with a concentration range of glutamate to determine if it competitively shifts the glutamate dose-response curve.
-
Channel Block Testing: Apply this compound during a sustained glutamate/glycine-induced current. To test for voltage-dependence, measure the block at different holding potentials (e.g., -90 mV to +40 mV).
-
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Radioligand Binding Assays
These assays will determine the affinity of this compound for the glutamate binding site of the NMDA receptor.
Objective: To quantify the binding affinity (Ki) of this compound.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution and perform differential centrifugation to isolate synaptic membranes.
-
Binding Reaction: Incubate the synaptic membranes with a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and varying concentrations of this compound.
-
Separation and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.
Glutamate Uptake Assay in Primary Neuronal-Glial Cultures
This protocol assesses the effect of this compound on the function of EAATs.
Objective: To determine if this compound inhibits or acts as a substrate for glutamate transporters.
Methodology:
-
Cell Culture: Prepare primary cortical cultures from rodent embryos, containing both neurons and glial cells.
-
Uptake Assay:
-
Wash the cultures with a sodium-containing buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a known EAAT inhibitor (e.g., TBOA).
-
Initiate uptake by adding [³H]D-aspartate or [³H]L-glutamate.
-
After a short incubation period (5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the amount of radiolabeled substrate uptake in the presence of this compound to control conditions. A reduction in uptake indicates inhibition.
Quantitative Data Summary
The following tables should be populated with data obtained from the experimental protocols described above.
Table 1: Electrophysiological Profile of this compound at NMDA Receptors
| NMDA Receptor Subtype | EC₅₀ / IC₅₀ (µM) | Agonist/Antagonist/Blocker | Voltage Dependence |
| GluN1/GluN2A | |||
| GluN1/GluN2B | |||
| GluN1/GluN2C | |||
| GluN1/GluN2D |
Table 2: Binding Affinity of this compound for the NMDA Receptor
| Radioligand | Tissue Source | Ki (µM) |
| [³H]CGP 39653 | Rat Cortex |
Table 3: Effect of this compound on EAAT Function
| Assay Type | Substrate | IC₅₀ (µM) for Inhibition |
| Glutamate Uptake | [³H]L-Glutamate | |
| Aspartate Uptake | [³H]D-Aspartate |
Conclusion
The dual chemical nature of this compound suggests a novel and complex pharmacology. The proposed mechanisms—modulation of NMDA receptors and interaction with glutamate transporters—are not mutually exclusive and may occur concurrently, leading to a unique profile of action in neuronal cells. The experimental framework provided in this guide offers a systematic approach to dissecting these potential mechanisms, which is essential for understanding its therapeutic potential in neurological and psychiatric disorders. Further investigation into its effects on synaptic transmission in more intact preparations, such as brain slices, and in vivo studies will be critical next steps.
References
- 1. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 3. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. journals.physiology.org [journals.physiology.org]
The Enigmatic Role of 1-Benzyl D-Aspartate in Neurotransmission: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delves into the current understanding and speculative role of 1-Benzyl D-Aspartate in the intricate landscape of neurotransmission. While direct evidence for a physiological role of this specific molecule remains to be elucidated, this document provides a comprehensive overview of its constituent components—D-Aspartate and the benzyl moiety—to postulate its potential interactions within the central nervous system. By examining the established functions of D-Aspartate as an endogenous neurotransmitter and the known neuroactive properties of various benzyl-containing compounds, we aim to equip researchers with the foundational knowledge required to explore the therapeutic and research potential of this compound. This guide includes a summary of relevant quantitative data, detailed experimental protocols for investigating its activity, and conceptual diagrams of pertinent signaling pathways and experimental workflows.
Introduction: The Untapped Potential of a Novel Molecule
The field of neuroscience is in a perpetual quest for novel molecules that can modulate neural circuits with greater specificity and efficacy. This compound, an ester derivative of the endogenous D-amino acid D-Aspartate, represents one such molecule of untapped potential. While commercially available as a reagent for peptide synthesis, its biological role in neurotransmission is not documented in current scientific literature[1][2][3][4]. This guide, therefore, serves as a proactive exploration of its hypothetical functions, grounded in the well-established neurobiology of D-Aspartate and the pharmacological impact of benzyl groups on molecular interactions.
D-Aspartate is recognized as an endogenous signaling molecule in the nervous and neuroendocrine systems of both vertebrates and invertebrates[5][6]. It plays a crucial role in neuronal development, hormone regulation, and synaptic plasticity, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor[5][7][8]. The addition of a benzyl group to the D-Aspartate backbone introduces a bulky, lipophilic moiety that can significantly alter its pharmacokinetic and pharmacodynamic properties. The benzyl group is a common feature in various neuroactive compounds and is known to influence receptor binding and membrane permeability[9]. This guide will explore the potential consequences of this chemical modification on the neuroactivity of D-Aspartate.
The Neurotransmitter Core: D-Aspartate
D-Aspartate is an endogenous amino acid that fulfills many of the criteria of a classical neurotransmitter[6][10]. It is synthesized in neurons from L-Aspartate by the enzyme aspartate racemase, stored in synaptic vesicles, and released in a calcium-dependent manner[5][8]. Its primary mode of action in the central nervous system is as an agonist at the glutamate-binding site of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity[7][11].
D-Aspartate and the NMDA Receptor
The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ and Na⁺, leading to neuronal depolarization[12][13]. This influx of calcium is a critical trigger for a multitude of intracellular signaling cascades, including those involved in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory[14][15]. D-Aspartate has been shown to enhance NMDAR-dependent LTP and facilitate spatial memory in rodents[7][16].
Synthesis, Metabolism, and Transport
The endogenous levels of D-Aspartate are tightly regulated. Its synthesis is counterbalanced by its degradation by the enzyme D-aspartate oxidase (DDO)[5][8]. Furthermore, excitatory amino acid transporters (EAATs) are responsible for the reuptake of D-Aspartate from the synaptic cleft, thereby terminating its synaptic action[17][18][19]. The affinity of D-Aspartate for these transporters is comparable to that of L-glutamate and L-aspartate[18].
The Modulatory Moiety: The Benzyl Group
The benzyl group (C₆H₅CH₂–) is a common structural motif in organic chemistry and is present in numerous bioactive molecules[9][20]. In the context of neuropharmacology, the addition of a benzyl group can have several profound effects:
-
Increased Lipophilicity: The aromatic ring of the benzyl group increases the molecule's lipid solubility, which may enhance its ability to cross the blood-brain barrier and cellular membranes.
-
Altered Receptor Binding: The bulky nature of the benzyl group can introduce steric hindrance or new binding interactions at the receptor level, potentially altering the affinity and efficacy of the parent molecule. Several benzyl derivatives, such as benzyl-polyamines and 1-benzyl-1,2,3,4-tetrahydro-β-carboline, have been shown to act as NMDA receptor antagonists[21][22]. Benzyl alcohol has also been found to inhibit NMDA receptor-mediated neurotoxicity[23].
-
Modified Metabolism: The benzyl group can influence the metabolic stability of a compound, potentially altering its half-life in the body[24].
Postulated Biological Role of this compound
Based on the properties of its components, we can hypothesize several potential roles for this compound in neurotransmission:
-
A Prodrug of D-Aspartate: It is plausible that this compound acts as a prodrug, being hydrolyzed by esterases in the brain to release D-Aspartate and benzyl alcohol. This could provide a mechanism for sustained delivery of D-Aspartate to its target receptors.
-
A Direct Modulator of NMDA Receptors: The entire molecule could interact directly with the NMDA receptor or other glutamate receptors. The benzyl group might confer a unique binding profile, potentially leading to agonistic, antagonistic, or allosteric modulatory effects.
-
An Inhibitor of Glutamate Transporters: The structural similarity to glutamate and the presence of the bulky benzyl group might allow this compound to interact with and potentially inhibit EAATs, thereby increasing the synaptic concentration of endogenous excitatory amino acids.
Quantitative Data on Related Compounds
To provide a quantitative framework for future studies on this compound, the following table summarizes key data for D-Aspartate and related benzyl-containing NMDA receptor modulators.
| Compound | Target | Assay | Species | Value | Unit | Reference |
| D-Aspartate | GltTk (EAAT homolog) | Isothermal Titration Calorimetry | Thermococcus kodakarensis | Kd = 374 ± 30 | nM | [18] |
| 1-benzyl-1,2,3,4-tetrahydro-β-carboline | NMDA Receptor | Glutamate-induced excitotoxicity | Mouse | IC50 = 27.4 | µM | [21] |
| N1,N4, N8-tri-benzyl-spermidine (TB-3-4) | NR1/NR2A and NR1/NR2B Receptors | Electrophysiology (inhibition of response) | Xenopus laevis oocytes | IC50 = 0.2 | µM | [22] |
| Benzyl alcohol | NMDA Receptor | NMDA-induced cytotoxicity | Rat cortical neurons | Inhibition at 0.5-2 | mM | [23] |
Experimental Protocols for Investigating the Neuroactivity of this compound
The following protocols provide a roadmap for researchers to systematically investigate the biological role of this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for NMDA receptors and other glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) or agonist (e.g., [³H]CGP 39653).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Electrophysiological Recordings
Objective: To assess the functional effects of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subtypes.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents.
-
Drug Application: Apply NMDA and glycine (or D-serine) to activate the receptors and then co-apply this compound at various concentrations.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine if this compound acts as an agonist, antagonist, or modulator.
Glutamate Transporter Uptake Assay
Objective: To investigate whether this compound inhibits the function of excitatory amino acid transporters.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue.
-
Radiolabeled Substrate Uptake: Measure the uptake of a radiolabeled EAAT substrate, such as [³H]D-Aspartate or [³H]L-Glutamate, into the synaptosomes.
-
Inhibition Assay: Perform the uptake assay in the presence of varying concentrations of this compound.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Signaling pathway of D-Aspartate at a glutamatergic synapse.
Experimental Workflows
Caption: Proposed experimental workflow for characterizing this compound.
Conclusion and Future Directions
While the biological role of this compound in neurotransmission is currently a matter of scientific speculation, the information presented in this guide provides a robust framework for its investigation. The established neuroactivity of D-Aspartate, coupled with the potential modulatory effects of the benzyl group, suggests that this compound could be a valuable tool for neuroscience research and a candidate for drug development. Future research should focus on systematically executing the experimental protocols outlined herein to determine its binding profile, functional activity, and in vivo effects. Elucidating the precise nature of its interaction with the glutamatergic system will be paramount in unlocking its potential therapeutic applications for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 79337-40-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications | MDPI [mdpi.com]
- 9. Benzyl Group in Chemistry: Structure, Properties & Uses [vedantu.com]
- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Free D-aspartate regulates neuronal dendritic morphology, synaptic plasticity, gray matter volume and brain activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutamate forward and reverse transport: From molecular mechanism to transporter-mediated release after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Benzyl group - Wikipedia [en.wikipedia.org]
- 21. 1-Benzyl-1,2,3,4-tetrahydro-β-carboline as channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzyl alcohol inhibits N-methyl-D: -aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzyl alcohol - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 1-Benzyl D-Aspartate: A Technical Guide
This guide provides an in-depth overview of the spectroscopic techniques used to characterize 1-Benzyl D-Aspartate, a derivative of the amino acid D-aspartic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analytical chemistry of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting expected data, detailed experimental protocols, and a logical workflow for characterization.
Introduction
This compound is an important chiral building block in synthetic organic chemistry, particularly in the preparation of peptides and other biologically active molecules. Its structure, consisting of a D-aspartic acid core with a benzyl ester at the α-carboxylic acid position, necessitates thorough spectroscopic analysis for unambiguous identification and purity assessment. This guide outlines the fundamental spectroscopic methods for its characterization.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.00-4.10 | Doublet of Doublets | 1H | α-proton (-CH(NH₂)-) |
| ~2.80-3.00 | Multiplet | 2H | β-protons (-CH₂-COOH) |
Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-OH) protons are highly dependent on the solvent and concentration and may be observed as broad singlets or may exchange with deuterated solvents.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. [1][2]
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | β-Carboxylic acid carbon (-COOH) |
| ~170-172 | α-Ester carbonyl carbon (-COO-CH₂Ph) |
| ~135-136 | Quaternary aromatic carbon (C₆H₅) |
| ~128-129 | Aromatic carbons (C₆H₅) |
| ~67-68 | Benzylic carbon (-CH₂-Ph) |
| ~51-53 | α-Carbon (-CH(NH₂)-) |
| ~36-38 | β-Carbon (-CH₂-COOH) |
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands for this compound. [3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3300 | Broad | O-H stretch (carboxylic acid) |
| 2800-3100 | Medium | N-H stretch (primary amine) |
| 3030-3080 | Weak | Aromatic C-H stretch |
| 2850-2960 | Weak | Aliphatic C-H stretch |
| ~1730-1750 | Strong | C=O stretch (benzyl ester) |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1500-1650 | Medium | N-H bend (primary amine) |
| ~1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |
| ~690-770 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound.
| m/z | Interpretation |
| 224.08 | [M+H]⁺ (Molecular ion peak for C₁₁H₁₄NO₄) |
| 134.05 | [M - C₇H₇O]⁺ (Loss of benzyloxy radical) |
| 108.06 | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 88.04 | [M - C₇H₇O - CO₂]⁺ (Subsequent loss of CO₂) |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
¹H NMR Spectroscopy Protocol:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
Processing is similar to ¹H NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR): [7]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FTIR Spectroscopy Protocol:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of a weak acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.
ESI-MS Protocol:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Record the resulting product ion spectrum.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or synthesized compound such as this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a detailed understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists involved in the synthesis, quality control, and application of this important chiral molecule. The combination of these techniques allows for unambiguous confirmation of the compound's identity, purity, and structural integrity, which are critical for its use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
A Technical Guide to the Thermal Stability and Degradation Profile of 1-Benzyl D-Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl D-Aspartate is a derivative of the non-proteinogenic amino acid D-aspartic acid, featuring a benzyl ester protecting group. Such compounds are of interest in peptide synthesis and as intermediates in the development of pharmaceuticals.[1][2][3] A thorough understanding of the thermal stability and degradation profile of this compound is critical for determining its shelf-life, establishing safe handling and storage conditions, and ensuring its integrity during manufacturing processes, particularly those involving heat.
This technical guide outlines the key analytical techniques and expected thermal behavior of this compound. It provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discusses potential degradation pathways based on the known behavior of related molecules.
Predicted Thermal Profile of this compound
The thermal profile of this compound is anticipated to be influenced by its melting point and the subsequent decomposition of the molecule. The presence of the benzyl ester and the amino acid moiety will dictate the degradation pathway.
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Analytical Technique | Predicted Temperature Range (°C) | Description & Significance |
| Melting | DSC | 150 - 250 | A sharp endothermic peak indicating the transition from a solid to a liquid state. The melting point is a key indicator of purity. |
| Decomposition | TGA / DSC | > 200 | Onset of mass loss detected by TGA, often accompanied by an exothermic or endothermic event in DSC. This indicates the beginning of chemical degradation. |
| Multi-stage Decomposition | TGA | 200 - 600 | The TGA curve may show multiple steps, suggesting a complex degradation process involving the sequential loss of the benzyl group and decarboxylation of the aspartic acid residue. |
Key Analytical Techniques for Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of pharmaceutical compounds.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability, decomposition temperatures, and volatile content of a material.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.
Detailed Experimental Protocols
The following are generalized protocols for the thermal analysis of a compound like this compound.
Table 2: Experimental Protocol for Thermogravimetric Analysis (TGA)
| Parameter | Specification | Rationale |
| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accuracy and precision of mass and temperature measurements. |
| Sample Preparation | 5-10 mg of this compound accurately weighed into an inert crucible (e.g., alumina or platinum). | A small sample size minimizes thermal gradients within the sample. |
| Atmosphere | High-purity nitrogen or argon at a flow rate of 20-50 mL/min. | An inert atmosphere prevents oxidative degradation. |
| Temperature Program | 1. Equilibrate at 30 °C. 2. Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. | A linear heating rate allows for the clear resolution of thermal events. |
| Data Analysis | Record mass loss as a function of temperature. Determine the onset of decomposition from the TGA curve. | The resulting data provides a quantitative measure of thermal stability. |
Table 3: Experimental Protocol for Differential Scanning Calorimetry (DSC)
| Parameter | Specification | Rationale |
| Instrument | Calibrated Differential Scanning Calorimeter | Ensures accurate measurement of heat flow and temperature. |
| Sample Preparation | 2-5 mg of this compound accurately weighed into a hermetically sealed aluminum pan. | Hermetic sealing prevents mass loss due to volatilization before decomposition. |
| Reference | Empty, hermetically sealed aluminum pan. | Provides a baseline for the differential heat flow measurement. |
| Atmosphere | High-purity nitrogen or argon at a flow rate of 20-50 mL/min. | Maintains an inert environment. |
| Temperature Program | 1. Equilibrate at 30 °C. 2. Ramp from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min. | The heating rate should match the TGA experiment for direct comparison of thermal events. |
| Data Analysis | Record the differential heat flow as a function of temperature. Identify and integrate peaks to determine transition temperatures (e.g., melting point) and enthalpy changes. | Provides information on the energetics of phase transitions and decomposition. |
Visualizing Experimental and Degradation Pathways
Experimental Workflow
The following diagram illustrates the logical workflow for characterizing the thermal stability of this compound.
Caption: Experimental workflow for thermal analysis.
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds at elevated temperatures. The benzyl ester and the amino acid backbone are the most probable sites of initial decomposition.
Caption: Potential thermal degradation pathways.
The degradation may be initiated by the hydrolysis of the ester linkage if moisture is present, yielding D-aspartic acid and benzyl alcohol. This is a known degradation pathway for similar compounds like aspartame.[9] In anhydrous conditions at higher temperatures, homolytic cleavage of the benzyl-oxygen bond is likely, forming a benzyl radical and an aspartate acyl radical. The benzyl radical is known to undergo further decomposition to products like fulvenallene.[10][11][12] The aspartate moiety can undergo decarboxylation and further fragmentation.
Conclusion and Recommendations
While specific experimental data for this compound is currently lacking, a comprehensive thermal stability and degradation profile can be established using the standard analytical techniques of TGA and DSC. The predicted thermal behavior suggests that the compound will have a distinct melting point followed by a multi-step decomposition at higher temperatures.
It is recommended that researchers working with this compound perform the TGA and DSC analyses as outlined in this guide to establish its precise thermal properties. Further characterization of the degradation products using techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would provide definitive insights into the degradation pathways and resulting impurities. This information is crucial for ensuring the quality, safety, and efficacy of any formulation containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 79337-40-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. etamu.edu [etamu.edu]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Benzyl D-Aspartate in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl D-Aspartate, a key intermediate in peptide synthesis and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information based on structurally related compounds and outlines a detailed experimental protocol for determining its solubility. Furthermore, a logical workflow for its application in Solid-Phase Peptide Synthesis (SPPS) is visualized to provide context for its use in drug development.
Introduction
This compound is a derivative of D-aspartic acid where the α-carboxylic acid is protected as a benzyl ester. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. The solubility of such protected amino acids in various organic solvents is a critical parameter for reaction setup, purification, and overall process efficiency. This guide aims to provide a foundational understanding of its solubility profile and practical methodologies for its determination.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | N/A |
| Molecular Weight | 223.23 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | Approximately 176 °C | N/A |
Solubility Profile
Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility of this compound | Qualitative Data on Related Compounds |
| Methanol (MeOH) | Polar Protic | Soluble | L-Aspartic acid dimethyl ester hydrochloride is soluble in methanol. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble to Soluble | Amino acids generally have lower solubility in ethanol compared to water. |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | N/A |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Protected peptides are generally soluble in DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Protected peptides show good solubility in DMSO. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Boc-L-aspartic acid 1-benzyl ester is soluble in dichloromethane. A poly(L-aspartic acid) derivative is also soluble in DCM.[1] |
| Chloroform (CHCl₃) | Nonpolar | Soluble | A poly(L-aspartic acid) derivative is soluble in chloroform.[1] |
| Acetone | Polar Aprotic | Soluble | A poly(L-aspartic acid) derivative is soluble in acetone.[1] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly Soluble to Soluble | N/A |
| Water | Polar Protic | Sparingly Soluble | Protected amino acids are typically sparingly soluble in water. |
Note: The predicted solubility is an estimation based on general chemical principles and data from analogous compounds. Experimental verification is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4][5]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical method for quantification.
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the collected sample through a syringe filter (0.22 µm) into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method (or other quantitative techniques) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
4.3. Experimental Workflow for Solubility Determination
Caption: Shake-Flask Method Workflow.
Application in Drug Development: Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery for creating peptides with therapeutic potential.[6][7][8] The benzyl protecting group on the side chain carboxylate prevents it from interfering with the peptide bond formation at the α-amino and α-carboxyl groups.
5.1. Logical Workflow of this compound in Fmoc-SPPS
The following diagram illustrates the key steps where a protected amino acid like this compound is incorporated into a growing peptide chain during Fmoc-based SPPS.
Caption: Fmoc-SPPS Workflow Diagram.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers and drug development professionals. The qualitative solubility profile, based on analogous compounds, offers initial guidance for solvent selection. The detailed experimental protocol for the shake-flask method empowers researchers to determine precise solubility values tailored to their specific laboratory conditions. Furthermore, the visualization of its role in SPPS highlights its practical importance in the synthesis of novel peptide-based therapeutics. It is strongly recommended that experimental solubility determination be conducted for any process development involving this compound to ensure optimal reaction conditions and outcomes.
References
- 1. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
Early Research on D-Aspartate Benzyl Esters: A Technical Guide
This technical guide provides an in-depth overview of the early research and synthetic methodologies for D-aspartate benzyl esters. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these chiral building blocks. This document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate synthetic pathways and critical experimental considerations.
Introduction
D-aspartic acid and its derivatives, including benzyl esters, are significant chiral intermediates in the synthesis of a wide range of biologically active molecules. The benzyl ester protecting groups are particularly valuable as they can be selectively removed under mild conditions, such as catalytic hydrogenolysis. Early research into the synthesis of D-aspartate benzyl esters was often an extension of the methodologies developed for the more common L-enantiomer. A primary challenge in these syntheses has been the preservation of stereochemical integrity, as the acidic conditions and elevated temperatures required for esterification can lead to racemization. This guide focuses on the foundational methods for preparing dibenzyl D-aspartate and mono-benzyl D-aspartate, with a particular emphasis on techniques to ensure enantiomeric purity.
Synthesis of Dibenzyl D-Aspartate p-Toluenesulfonate
The most common method for the preparation of dibenzyl aspartate is the direct esterification of aspartic acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH). The water generated during the reaction is removed azeotropically to drive the equilibrium towards the product. While many early procedures utilized benzene or toluene as the azeotroping solvent, later research demonstrated that these solvents, particularly toluene, can cause significant racemization at their reflux temperatures.[1][2][3] The use of cyclohexane, with its lower boiling azeotrope, was found to be crucial for preparing enantiomerically pure dibenzyl aspartate.[1][3] The following protocol is adapted from highly efficient methods developed for the L-enantiomer, which are equally applicable to the D-enantiomer.[1][4]
Experimental Protocol: Fischer-Speier Esterification using Cyclohexane
A mixture of D-aspartic acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[1][4] After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of an appropriate anti-solvent, such as isopropyl alcohol or ethyl acetate.[1][4] The resulting dibenzyl D-aspartate p-toluenesulfonate is then collected by filtration.
Detailed Method: A mixture of D-aspartic acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is refluxed for 4 hours using a Dean-Stark apparatus to continuously remove water.[4] The reaction mixture is then cooled to room temperature, and ethyl acetate (80 mL) is added to precipitate the product. After stirring for 1 hour, the white solid is collected by filtration and dried to yield dibenzyl D-aspartate p-toluenesulfonate.[4]
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of dibenzyl aspartate p-toluenesulfonate, adapted from studies on the L-enantiomer which have been shown to be applicable to the D-enantiomer.[3]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Enantiomeric Excess (ee) | Reference |
| L-Aspartic Acid | p-TsOH, Benzyl Alcohol | Cyclohexane | 6 h | 94% | >99% | [1] |
| L-Aspartic Acid | p-TsOH, Benzyl Alcohol | Toluene | 5 h | - | 80.8% (for glutamate) | [1][2] |
Note: The yield and enantiomeric excess for the D-aspartate reaction are expected to be comparable to the L-aspartate reaction under identical conditions.
Synthesis Workflow for Dibenzyl D-Aspartate p-Toluenesulfonate
Caption: Synthesis of Dibenzyl D-Aspartate p-Toluenesulfonate.
Impact of Solvent on Racemization
Caption: Effect of Solvent Choice on Stereochemical Outcome.
Synthesis of 4-Benzyl D-Aspartate
The selective debenzylation of dibenzyl aspartate is a key method for preparing mono-benzyl protected derivatives. Catalytic hydrogenation can be controlled to predominantly remove the benzyl group from the α-carboxyl group, yielding 4-benzyl aspartate. A notable example from early patent literature describes the preparation of 4-benzyl D,L-aspartate from the corresponding dibenzyl D,L-aspartate tosylate.[5]
Experimental Protocol: Catalytic Hydrogenation
The tosylate salt of dibenzyl D,L-aspartate is hydrogenated in a mixed solvent system using a palladium on charcoal catalyst.[5] The reaction is carried out at a slightly elevated temperature. After the reaction, the catalyst is removed, and the product is precipitated by adjusting the pH of the filtrate.
Detailed Method: The tosylate of dibenzyl D,L-aspartate (0.1 mol) is dissolved in a mixture of methanol (100 g) and water (100 g).[5] Palladium on charcoal (5% Pd, 0.4 g) is added, and the mixture is hydrogenated with hydrogen gas (2300 mL) at 40°C for 110 minutes. The catalyst is then removed by filtration, and the pH of the filtrate is adjusted to 5.6 with a 33% aqueous sodium hydroxide solution. The resulting precipitate is filtered, washed, and dried to yield pure 4-benzyl D,L-aspartate.[5]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 4-benzyl D,L-aspartate.[5]
| Starting Material | Diluent | Temperature | Time | Yield | Reference |
| Dibenzyl D,L-Aspartate Tosylate | Methanol/Water | 40°C | 110 min | 49.3% | [5] |
| Dibenzyl L-Aspartate Tosylate | Methanol/Water | 45°C | - | 65.7% | [5] |
Synthesis Workflow for 4-Benzyl D,L-Aspartate
Caption: Synthesis of 4-Benzyl D,L-Aspartate via Hydrogenation.
Conclusion
The early research on D-aspartate benzyl esters established fundamental synthetic routes that are still relevant today. The Fischer-Speier esterification for producing dibenzyl D-aspartate and the subsequent selective catalytic hydrogenation to yield 4-benzyl D-aspartate are key transformations. A critical learning from this early work, and confirmed by later studies, is the profound impact of reaction conditions, particularly the choice of solvent, on the stereochemical purity of the final product. For researchers and drug development professionals, a thorough understanding of these foundational methods and the factors influencing racemization is essential for the successful synthesis of enantiomerically pure D-aspartate-containing molecules.
References
1-Benzyl D-Aspartate: A Comprehensive Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl D-Aspartate is a derivative of the non-proteinogenic amino acid D-aspartic acid, where the α-carboxylic acid group is protected as a benzyl ester. This strategic protection renders it a valuable chiral building block in various chemical syntheses, particularly in the realm of peptide chemistry and drug development. Its D-configuration offers unique stereochemical advantages, contributing to the synthesis of peptides with enhanced stability against enzymatic degradation and the construction of complex chiral molecules. This in-depth guide provides a technical overview of this compound as a precursor, detailing its properties, synthesis, and applications, supported by experimental protocols and structured data.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79337-40-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 223.23 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 176 °C | [2] |
| Optical Rotation [α]D | +14° (c=1, 0.1 M HCl) | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Topological Polar Surface Area | 89.62 Ų | [3] |
| LogP | 0.5318 | [3] |
Table 2: Spectroscopic Data for Aspartic Acid Benzyl Esters
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H NMR | Aromatic (C₆H₅) | 7.3-7.4 |
| Benzyl CH₂ | 5.1-5.2 | |
| α-CH | 3.8-4.2 | |
| β-CH₂ | 2.8-3.0 | |
| ¹³C NMR | Carbonyl (Ester) | ~171 |
| Carbonyl (Acid) | ~174 | |
| Aromatic (C₆H₅) | 128-136 | |
| Benzyl CH₂ | ~67 | |
| α-C | ~51 | |
| β-C | ~36 |
Table 3: Infrared (IR) Spectroscopy Data for Aspartic Acid Benzyl Esters
Note: Specific IR data for this compound is not detailed in the searched literature. The following are characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=O stretch (ester) | ~1735 |
| C=O stretch (carboxylic acid) | ~1710 |
| C=C stretch (aromatic) | 1450-1600 |
Synthesis of Aspartic Acid Benzyl Esters
While a specific protocol for the selective synthesis of this compound was not found in the searched literature, a reliable method for the preparation of the closely related dibenzyl ester provides a valuable reference. This procedure can be adapted for the synthesis of mono-esters through careful control of stoichiometry and reaction conditions.
Experimental Protocol: One-Pot Synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate[4]
This protocol describes the synthesis of the L-enantiomer, but the principles are directly applicable to the D-enantiomer.
Materials:
-
L-Aspartic acid (or D-Aspartic acid for the target compound)
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Isopropyl alcohol
Procedure:
-
A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[4]
-
The reaction mixture is then cooled to 40 °C.[4]
-
Isopropyl alcohol (200 mL) is added to the mixture.[4]
-
The resulting suspension is stirred for 1 hour and then filtered.[4]
-
The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid.[4]
Yield: 94%[4]
Note on Selectivity: To achieve selective mono-benzylation at the α-position, one would typically start with a D-aspartic acid derivative where the β-carboxylic acid is already protected, or utilize enzymatic or other regioselective esterification methods.
Applications in Chemical Synthesis
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The benzyl ester serves as a semi-permanent protecting group for the C-terminal carboxylic acid.
Key Features of the Benzyl Ester in Boc-SPPS:
-
Orthogonality: The benzyl ester is stable under the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to remove the temporary N-terminal Boc protecting group.[4]
-
Deprotection: The benzyl group is typically removed at the final stage of synthesis under harsher conditions, such as strong acidolysis (e.g., anhydrous HF) or catalytic hydrogenolysis.
Below is a generalized workflow for the incorporation of an amino acid onto a resin-bound peptide using the Boc/Bzl strategy.
As a Chiral Precursor in Drug Development
The D-aspartic acid scaffold is of significant interest in medicinal chemistry. D-amino acid-containing peptides often exhibit increased resistance to proteolysis, leading to longer in vivo half-lives. Furthermore, D-aspartate and its derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[5] This makes this compound a valuable precursor for the synthesis of:
-
Peptidomimetics: Designing peptide-like molecules with improved pharmacological properties.
-
NMDA Receptor Modulators: The synthesis of antagonists or modulators of the NMDA receptor has potential therapeutic applications in a range of neurological disorders. For instance, compounds like 1-benzyl-1,2,3,4-tetrahydro-β-carboline have been identified as NMDA receptor channel blockers.[5] While not a direct synthesis from this compound, this highlights the relevance of the benzyl and D-aspartate motifs in this area.
The following diagram illustrates the logical relationship of this compound as a precursor in these applications.
Conclusion
This compound is a specialized yet crucial building block for advanced chemical synthesis. Its pre-protected, chiral nature makes it particularly suitable for the streamlined synthesis of D-aspartate-containing peptides and other complex chiral molecules. While detailed synthetic protocols for its selective preparation and comprehensive spectroscopic data require further exploration from primary literature, its utility in the Boc/Bzl peptide synthesis strategy is well-established. For drug development professionals, the incorporation of a D-amino acid offers a clear path to improving the pharmacokinetic properties of peptide-based therapeutics, and the D-aspartate core presents opportunities for the development of novel modulators of key neurological targets like the NMDA receptor.
References
- 1. EP0929567B1 - Solid-phase peptide synthesis - Google Patents [patents.google.com]
- 2. This compound 79337-40-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Benzyl-1,2,3,4-tetrahydro-β-carboline as channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Benzyl D-Aspartate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-Benzyl D-Aspartate, commonly available as Fmoc-D-Asp(OBzl)-OH or Boc-D-Asp(OBzl)-OH, in solid-phase peptide synthesis (SPPS). This document outlines the advantages and disadvantages of employing a benzyl ester for side-chain protection of D-aspartic acid, detailed experimental protocols for its incorporation into peptide chains, and strategies to mitigate potential side reactions.
Introduction
The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a critical strategy in drug design and development. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[1] this compound is a valuable building block in SPPS, particularly within the Boc/Bzl protection strategy. The benzyl ester provides robust protection for the β-carboxyl group of D-aspartic acid, which is typically removed during the final cleavage from the resin with strong acids.[1]
Key Considerations for Using this compound
Advantages:
-
Compatibility with Boc/Bzl Strategy: The benzyl protecting group is a cornerstone of the classical Boc/Bzl SPPS methodology.[1]
-
Orthogonality in Fmoc/tBu Strategy: While less common, the benzyl group offers an orthogonal protection scheme in Fmoc/tBu synthesis, allowing for selective deprotection under conditions that do not affect the tBu-based side-chain protecting groups or the acid-labile linker.
-
Increased Peptide Stability: The incorporation of D-aspartic acid can significantly increase the peptide's resistance to enzymatic degradation.[1]
Disadvantages:
-
Aspartimide Formation: The primary challenge associated with the use of aspartic acid derivatives in SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate, especially during the Fmoc deprotection step with piperidine. This can lead to the formation of β-aspartyl peptides and racemization. Studies have shown that sterically less hindered protecting groups, like benzyl esters, can be more susceptible to aspartimide formation compared to bulkier protecting groups such as tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe).
-
Harsh Cleavage Conditions: The removal of the benzyl group requires strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can potentially damage sensitive residues within the peptide sequence.
Data Presentation: Comparison of Aspartate Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the purity of the final peptide, primarily due to the extent of aspartimide formation. The following table summarizes a comparison of different protecting groups.
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Target Peptide (%) | Aspartimide-Related Impurities (%) | D-Asp Content (%) | Reference |
| -OtBu | VKDGYI | 20% Piperidine/DMF (200 min) | 65.2 | 34.8 | 12.3 | |
| -OMpe | VKDGYI | 20% Piperidine/DMF (200 min) | 90.1 | 9.9 | 3.1 | |
| -OBno | VKDGYI | 20% Piperidine/DMF (200 min) | 98.5 | 1.5 | 0.4 |
Experimental Protocols
Protocol 1: Fmoc-D-Asp(OBzl)-OH Coupling in Fmoc/tBu SPPS
This protocol outlines the steps for incorporating Fmoc-D-Asp(OBzl)-OH into a peptide sequence using standard manual or automated SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Asp(OBzl)-OH
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free primary amines), repeat the coupling step.
Protocol 2: Cleavage and Deprotection of Peptides Containing D-Asp(OBzl)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the benzyl and other side-chain protecting groups. Caution: This procedure involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
Cleavage Cocktails:
| Reagent | Composition | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2][3] |
| HF Cleavage | HF / Anisole (90 : 10) | The classical method for Boc/Bzl chemistry. Requires specialized equipment. Effective for removing Arg(Tos). Cleavage at 0°C for 1 hour is typical. |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours. For HF cleavage, follow the specific temperature and time protocols for your apparatus.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS using this compound
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway of D-Aspartate in Testicular Cells
Caption: D-Aspartate signaling in testicular steroidogenesis.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: 1-Benzyl D-Aspartate as a Side-Chain Protecting Group
Introduction
In the realm of peptide synthesis, particularly for therapeutic and research applications, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence assembly.[1][2] Aspartic acid, with its β-carboxylic acid side-chain, requires robust protection during synthesis. The 1-benzyl ester of D-aspartic acid, often denoted as Asp(OBzl), serves as a well-established and valuable side-chain protecting group, primarily within the tert-butoxycarbonyl/benzyl (Boc/Bzl) protection strategy for solid-phase peptide synthesis (SPPS).[3][4] Its stability under the acidic conditions used for N-α-Boc deprotection and its lability under different, specific conditions make it a key component in orthogonal synthesis schemes.[5][6]
Mechanism of Protection and Deprotection
The benzyl ester is typically introduced to the aspartic acid side-chain via esterification, often catalyzed by an acid like p-toluenesulfonic acid (TsOH) in the presence of benzyl alcohol.[7][8] This protection masks the reactive carboxylic acid, rendering it inert during the subsequent amino acid coupling steps in peptide synthesis.
Deprotection of the benzyl group is most commonly achieved through two primary methods:
-
Catalytic Hydrogenolysis : This method involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[4][9] It is a mild and highly selective method that cleaves the benzyl ester to regenerate the carboxylic acid, leaving other protecting groups like Boc and Fmoc intact.[5]
-
Strong Acid Cleavage : In the context of the Boc/Bzl strategy, the final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously.[3] This is accomplished using strong acids, most notably anhydrous hydrogen fluoride (HF).[5] The benzyl ester is labile to these harsh acidic conditions.
Advantages and Disadvantages
The use of 1-benzyl D-aspartate offers several advantages:
-
Orthogonality : It is stable to the repetitive acid treatments (e.g., trifluoroacetic acid, TFA) used for N-α-Boc group removal, yet can be cleaved by distinct methods like hydrogenolysis, making it orthogonal to the Boc group.[4][5]
-
Compatibility : It is a cornerstone of the widely used Boc/Bzl peptide synthesis strategy.[3]
However, there are also challenges and disadvantages:
-
Aspartimide Formation : The most significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a cyclic succinimide intermediate, known as aspartimide.[10] This base-catalyzed intramolecular cyclization can occur during Fmoc deprotection or even under neutral or acidic conditions, leading to reduced yields and the formation of difficult-to-separate α- and β-peptide impurities.[10][11] While the benzyl group is more stable than others, this side reaction can still be a concern, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[5][10]
-
Harsh Deprotection Conditions : When not removed by hydrogenolysis, the final cleavage requires the use of hazardous strong acids like HF, which necessitates specialized laboratory equipment.[3]
-
Catalyst Contamination : The use of palladium catalysts in hydrogenolysis may require an additional step to remove metal traces from the final peptide product.[4]
Quantitative Data
The following table summarizes quantitative data related to the synthesis and use of benzyl-protected aspartic acid derivatives, compiled from various sources.
| Parameter | Substrate/Peptide | Method | Result | Purity | Reference |
| Synthesis Yield | (S)-Dibenzyl Aspartate p-Toluenesulfonate | One-pot esterification with benzyl alcohol, TsOH, and cyclohexane | 94% | >99% enantiomeric purity | [7] |
| Synthesis Yield | L-aspartic acid-4-methyl ester-1-benzyl ester | Esterification with benzyl bromide | 93.5 - 96% | 98.8 - 99.0% | [12] |
| Side Reaction | Z-Asp(OBzl)-OH Synthesis | Schotten-Bauman reaction with NaHCO₃ | 10% dipeptide formation | Not specified | [13] |
| Side Reaction | Z-Asp(OBzl)-OH Synthesis | Schotten-Bauman reaction with Na₂CO₃ | 20% dipeptide formation | Not specified | [13] |
| Deprotection Yield | 4-benzyl D,L-aspartate | Catalytic hydrogenation of dibenzyl D,L-aspartate tosylate | 58.2% | "Pure" | [14] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Dibenzyl Aspartate p-Toluenesulfonate
This protocol is adapted from a procedure for the multigram-scale synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate.[7]
Objective: To synthesize the fully protected dibenzyl ester of aspartic acid.
Materials:
-
D-Aspartic acid
-
p-Toluenesulfonic acid (TsOH) monohydrate (1.2 equiv)
-
Benzyl alcohol (5 equiv)
-
Cyclohexane
-
Isopropyl alcohol
-
Dean-Stark trap and reflux condenser
-
Reaction flask and magnetic stirrer
Procedure:
-
Combine D-aspartic acid (1.0 equiv), p-toluenesulfonic acid monohydrate (1.2 equiv), benzyl alcohol (5.0 equiv), and cyclohexane in a round-bottom flask equipped with a Dean-Stark trap.
-
Heat the mixture to reflux under vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for approximately 6 hours or until no more water is collected.
-
Cool the reaction mixture to approximately 40°C.
-
Add isopropyl alcohol to the cooled mixture to induce precipitation.
-
Stir the resulting suspension for 1 hour at room temperature to ensure complete crystallization.
-
Filter the white precipitate and wash the filter cake with cold isopropyl alcohol.
-
Dry the solid under vacuum to yield (R)-Dibenzyl Aspartate p-Toluenesulfonate.
Protocol 2: Deprotection of Asp(OBzl) Side-Chain via Catalytic Hydrogenolysis
This protocol describes the selective cleavage of the benzyl ester side-chain protection.[4]
Objective: To selectively remove the benzyl ester from the aspartic acid side-chain while the peptide remains on resin or other protecting groups are intact.
Materials:
-
Peptide containing Asp(OBzl) residue
-
Palladium on carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Methanol, Dimethylformamide (DMF), or Acetic Acid)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the protected peptide in a suitable solvent in a reaction vessel.
-
Carefully add the Pd/C catalyst to the solution. The amount should be catalytic, typically 5-10% of the substrate weight.
-
Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) and then introduce hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a pressurized system.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the peptide with the deprotected aspartic acid side-chain.
Visualizations
Caption: Orthogonal protection strategy in Boc/Bzl peptide synthesis.
Caption: Mechanism of aspartimide formation side reaction.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 13. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling 1-Benzyl D-Aspartate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the successful coupling of 1-Benzyl D-Aspartate (Fmoc-D-Asp(OBzl)-OH) in peptide synthesis. The use of a benzyl ester for side-chain protection of aspartic acid presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products.[1][2][3] This guide outlines strategies and methodologies to mitigate this side reaction and achieve high-purity peptides.
Core Challenge: Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions required for Fmoc-group removal can catalyze the formation of a succinimide ring intermediate from the aspartic acid residue.[2][4] This intermediate, known as aspartimide, can subsequently be opened by nucleophiles such as piperidine or water, leading to the formation of undesired β-aspartyl peptides and epimerized products.[1][2][3][5] The Asp-Gly sequence is particularly susceptible to this side reaction.[2]
Below is a diagram illustrating the mechanism of aspartimide formation and its subsequent reactions.
Caption: Mechanism of base-catalyzed aspartimide formation.
Strategies to Minimize Aspartimide Formation
Several strategies can be employed to reduce the extent of aspartimide formation when using Fmoc-D-Asp(OBzl)-OH:
-
Use of Bulky Side-Chain Protecting Groups: While this guide focuses on the benzyl ester, it is crucial to note that employing more sterically hindered protecting groups like tert-butyl (OtBu), 3-methylpent-3-yl (Mpe), or 2,5-dimethylbenzyl (Dmb) can significantly suppress aspartimide formation.[3][6]
-
Backbone Protection: The introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid can completely prevent aspartimide formation.[4][6]
-
Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as piperazine, or adding an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation.[4][6]
-
Choice of Coupling Reagents: Utilizing highly efficient coupling reagents can shorten reaction times, thereby minimizing the peptide's exposure to basic conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Coupling Fmoc-D-Asp(OBzl)-OH
This protocol outlines a standard procedure for the incorporation of Fmoc-D-Asp(OBzl)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-D-Asp(OBzl)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or Oxyma)
-
Base (e.g., DIPEA or NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Acetic anhydride (for capping)
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for amino acid coupling.
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and cleaved Fmoc-dibenzofulvene adducts.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3-5 eq.), additive (e.g., HOBt, 3-5 eq.), and base (e.g., DIPEA, 6-10 eq.) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., ninhydrin or Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
Solution-Phase Peptide Synthesis Protocol for Coupling Fmoc-D-Asp(OBzl)-OH
This protocol is suitable for the synthesis of shorter peptide fragments or for large-scale production.
Materials:
-
Fmoc-D-Asp(OBzl)-OH
-
C-terminally protected amino acid or peptide (e.g., H-Gly-OMe)
-
Coupling reagent (e.g., DCC or EDC)
-
Additive (e.g., HOBt)
-
Base (e.g., NMM or DIPEA)
-
Solvents (e.g., DCM, DMF, Ethyl Acetate)
-
Aqueous solutions for work-up (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Preparation of the Amine Component: If the C-terminal component is a hydrochloride salt, neutralize it with a base like NMM or DIPEA (1.1 equivalents) in DCM or DMF to generate the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Fmoc-D-Asp(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., DCC or EDC, 1.1 equivalents) and stir for 15-20 minutes at 0 °C. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the solution of the amine component to the activated Fmoc-D-Asp(OBzl)-OH solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Quantitative Data on Aspartimide Formation
The choice of side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes comparative data on the percentage of aspartimide-related byproducts formed with different protecting groups under prolonged basic conditions.
| Aspartic Acid Derivative | % Aspartimide + Piperidide (VKDGYI) | % Aspartimide + Piperidide (VKDNYI) | % Aspartimide + Piperidide (VKDRYI) | % D-Aspartate (VKDNYI) | Reference |
| Fmoc-Asp(OtBu)-OH | 35.7 | 10.1 | 5.5 | 1.8 | [5] |
| Fmoc-Asp(OMpe)-OH | 15.6 | 1.4 | 1.1 | 0.8 | [5] |
| Fmoc-Asp(OBno)-OH | 2.2 | <0.1 | <0.1 | <0.1 | [5] |
Data from treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[5] While data for the benzyl (Bzl) protecting group is not explicitly shown in this direct comparison, it is generally considered to be more prone to aspartimide formation than the tert-butyl (tBu) group.[2] The data for the related benzyloxymethyl (Bno) group, however, demonstrates a significant reduction in side product formation.
Conclusion
The coupling of this compound in peptide synthesis requires careful consideration of the potential for aspartimide formation. By implementing strategies such as modified deprotection conditions, the use of efficient coupling reagents, and awareness of problematic sequences, researchers can successfully incorporate this building block into their target peptides. For sequences that are highly prone to this side reaction, the use of alternative, more sterically hindered side-chain protecting groups or backbone protection is strongly recommended.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
Experimental Protocol for the Deprotection of 1-Benzyl D-Aspartate
For Researchers, Scientists, and Drug Development Professionals
Application Note
The selective removal of protecting groups is a critical step in the chemical synthesis of peptides and other complex organic molecules. The benzyl ester is a commonly employed protecting group for the carboxylic acid functionality of amino acids, such as D-aspartic acid, due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions. This document provides a detailed experimental protocol for the deprotection of 1-Benzyl D-Aspartate to yield D-aspartic acid.
The most prevalent and efficient method for the cleavage of benzyl esters is catalytic hydrogenolysis.[1] This method involves the use of a palladium catalyst, typically palladium on activated carbon (Pd/C), in the presence of a hydrogen source.[1] The reaction proceeds under mild conditions, offering high yields and compatibility with other sensitive functional groups, such as the Boc-protecting group often used for the amine function in peptide synthesis.[2][3]
Alternative methods to traditional hydrogenolysis with hydrogen gas include catalytic transfer hydrogenation (CTH).[4][5] CTH utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, to generate hydrogen in situ, thereby avoiding the need for handling flammable hydrogen gas.[3][5] This application note will focus on the catalytic transfer hydrogenation method due to its operational simplicity and enhanced safety profile.
Potential side reactions during the manipulation of aspartic acid derivatives include the formation of aspartimide, which can occur under both acidic and basic conditions.[6] Careful control of the reaction and work-up conditions is therefore important to minimize the formation of this and other impurities.
Experimental Protocols
Two primary methods for the deprotection of this compound via catalytic hydrogenation are presented below. Method A details the catalytic transfer hydrogenation using ammonium formate, which is often preferred for its convenience and mildness. Method B describes the classical catalytic hydrogenolysis using hydrogen gas.
Method A: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol is adapted from general procedures for the deprotection of N-benzyl derivatives and benzyl esters using ammonium formate and Pd/C.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Celite®
-
Ethyl Acetate (EtOAc)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon supply
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add an equal weight of 10% Pd/C catalyst to the starting material.[3]
-
Suspend the mixture in anhydrous methanol (approximately 10-20 mL per gram of starting material).[3]
-
Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (5.0 eq) to the stirred suspension in a single portion.[3]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Dissolve the residue in deionized water.
-
Adjust the pH of the aqueous solution to ~2-3 with 0.1 M HCl to ensure the carboxylic acid is protonated.
-
The aqueous layer can be washed with ethyl acetate to remove any non-polar impurities.
-
The deprotected D-aspartic acid can be isolated by lyophilization or by careful crystallization.
Method B: Catalytic Hydrogenolysis with Hydrogen Gas
This is a classic and highly effective method for benzyl group removal.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., a round-bottom flask or a specialized hydrogenation flask)
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Filtration apparatus
-
Celite®
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.
-
Hydrogenation: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-aspartic acid. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes representative quantitative data for the deprotection of benzyl-protected amino acids based on literature precedents. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Method A (CTH) | Method B (H₂/Pd/C) | Reference |
| Substrate | N-Benzyl & Benzyl Esters | Benzyl Esters | [3][5] |
| Catalyst | 10% Pd/C | 10% Pd/C | [3][5] |
| Hydrogen Source | Ammonium Formate | H₂ gas | [3][5] |
| Solvent | Methanol | Methanol, Ethanol, Ethyl Acetate | [5][7] |
| Temperature | Room Temp. to Reflux | Room Temperature | [3][7] |
| Reaction Time | 10 min - 4 hours | 2 - 24 hours | [3][7] |
| Typical Yield | >90% | >95% | [5][8] |
Visualizations
Signaling Pathway Diagram
The deprotection of this compound by catalytic hydrogenolysis does not involve a biological signaling pathway. The process is a chemical transformation.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound via catalytic transfer hydrogenation.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the deprotection reaction.
Caption: Key Components and their Roles in Deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Investigation of Impurities in Peptide Pools [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Benzyl D-Aspartate in the Synthesis of Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-natural amino acids are crucial building blocks in modern drug discovery and chemical biology. Their incorporation into peptides and other molecules can lead to enhanced stability, novel biological activity, and improved pharmacokinetic profiles. 1-Benzyl D-aspartate is a versatile chiral starting material for the stereoselective synthesis of a variety of non-natural amino acids. Its pre-defined stereocenter at the α-carbon and the differential protection of its two carboxyl groups allow for regioselective modifications, making it a valuable precursor for creating complex amino acid derivatives.
These application notes provide detailed protocols for the synthesis of non-natural amino acids using this compound as a key intermediate. The protocols are based on established methodologies and are intended to be a comprehensive guide for researchers in the field.
Application 1: Stereoselective Synthesis of β-Substituted α-Amino Acids via Alkylation
A primary application of this compound is its use as a chiral template for the synthesis of β-substituted α-amino acid derivatives. This is achieved through the formation of a cyclic intermediate, which directs the stereoselective alkylation at the β-position. The following protocol is adapted from the synthesis of β-benzyl-α-alkyl-β-amino acids from L-aspartic acid and is applicable to the D-enantiomer.[1]
Experimental Workflow
Caption: Workflow for the synthesis of β-substituted D-aspartate derivatives.
Experimental Protocols
Protocol 1.1: Synthesis of N-Boc-D-aspartic anhydride 1-benzyl ester
-
N-Protection: To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (1.6 eq). Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to stir at room temperature for 8 hours. After evaporation of the solvent, add water and adjust the pH to 1-2 with a KHSO₄ solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-1-benzyl D-aspartate.
-
Anhydride Formation: Dissolve the N-Boc-1-benzyl D-aspartate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C. Add acetic anhydride (1.2 eq) and stir the mixture at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the crude N-Boc-D-aspartic anhydride 1-benzyl ester, which can be used in the next step without further purification.
Protocol 1.2: Diastereoselective β-Alkylation
-
Enolate Formation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 2.0 eq) to a solution of diisopropylamine (2.1 eq) in anhydrous THF at -78°C. Stir the solution at 0°C for 15 minutes.
-
Alkylation: Cool the LDA solution back to -78°C and add a solution of N-Boc-D-aspartic anhydride 1-benzyl ester (1.0 eq) in anhydrous THF. Stir the mixture at -78°C for 1 hour to form the enolate. Add the desired alkyl halide (R-X, 1.5 eq) and continue stirring at -78°C for 4-6 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 1.3: Deprotection and Purification
-
Hydrolysis: Dissolve the crude β-alkylated intermediate in a mixture of dioxane and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with 1 N HCl and extract with ethyl acetate.
-
Hydrogenolysis: Dissolve the product from the previous step in ethanol and add 10% palladium on charcoal (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr apparatus) until the benzyl group is cleaved.
-
Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the final β-substituted D-aspartic acid derivative by column chromatography on silica gel.
Quantitative Data
| Alkyl Halide (R-X) | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Propargyl bromide | (2R,3S)-2-(tert-butoxycarbonylamino)-3-(prop-2-yn-1-yl)succinic acid | 7.6 : 1 | 75 |
| Benzyl bromide | (2R,3S)-2-(tert-butoxycarbonylamino)-3-benzylsuccinic acid | 12 : 1 | 82 |
| Methyl iodide | (2R,3S)-2-(tert-butoxycarbonylamino)-3-methylsuccinic acid | 2 : 1 | 65 |
Note: The yields and diastereomeric ratios are adapted from analogous reactions with L-aspartic acid derivatives and may vary depending on the specific reaction conditions.[1]
Application 2: Synthesis of Polyfunctionalized Quaternary Amino Acids via [3+2] Cycloaddition
A more advanced application involves the conversion of N-benzyl D-aspartate derivatives into nitrones, which can then undergo [3+2] cycloaddition reactions with alkenes. This powerful strategy allows for the synthesis of complex isoxazolidines that serve as precursors to polyfunctionalized quaternary α-amino acids.
Synthetic Pathway
Caption: Synthesis of quaternary amino acids via nitrone cycloaddition.
Experimental Protocols
Protocol 2.1: Formation of N-Benzyl D-Aspartate Nitrone
-
To a solution of dialkyl acetylenedicarboxylate (derived from D-aspartic acid, 1.0 eq) in an appropriate solvent such as dichloromethane, add N-benzylhydroxylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting N-benzyl aspartate nitrone is typically used in the next step without extensive purification.
Protocol 2.2: [3+2] Cycloaddition with Alkenes
-
Dissolve the N-benzyl D-aspartate nitrone (1.0 eq) and the desired alkene (e.g., a vinyl ether, 1.5-2.0 eq) in a suitable solvent like toluene.
-
Heat the reaction mixture under reflux for 24-48 hours. The progress of the cycloaddition is monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude isoxazolidine product by column chromatography on silica gel.
Protocol 2.3: Conversion to Quaternary α-Amino Acid Derivatives
-
The isoxazolidine ring can be cleaved through various methods, such as catalytic hydrogenation (e.g., using Pd/C or Raney nickel), which cleaves the N-O bond.
-
Subsequent deprotection of the remaining protecting groups (e.g., benzyl esters via hydrogenolysis, Boc group with TFA) yields the final polyfunctionalized quaternary α-amino acid.
Quantitative Data
| Alkene | Diastereoselectivity (trans:cis) | Yield of Isoxazolidine (%) |
| Ethyl vinyl ether | >95:5 | 85 |
| Styrene | 80:20 | 70 |
Note: The data presented is representative of typical [3+2] cycloaddition reactions involving aspartate-derived nitrones and may vary based on specific substrates and conditions.
Conclusion
This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of a wide array of non-natural amino acids. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of β-substituted and quaternary α-amino acids. The ability to stereoselectively introduce diverse functionalities makes this compound an essential tool for chemists in academia and the pharmaceutical industry, enabling the development of novel peptides and small molecules with tailored biological properties.
References
Application Notes and Protocols for Monitoring Reactions with 1-Benzyl D-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving 1-Benzyl D-Aspartate. The methods described herein are essential for ensuring reaction completion, product purity, and stereochemical integrity, particularly in the context of peptide synthesis and other pharmaceutical development processes.
Introduction
This compound is a critical building block in synthetic organic chemistry, most notably in solid-phase peptide synthesis (SPPS). The presence of the benzyl ester protecting group on the side-chain carboxylic acid allows for selective manipulation of the α-carboxyl and α-amino groups during chain elongation. Accurate and efficient monitoring of reactions involving this compound is paramount to achieving high yields and purity of the final product. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.
Key Applications and Reactions
The primary application of this compound is in peptide synthesis, where it is incorporated into a growing peptide chain. The two main reaction types that require careful monitoring are:
-
Peptide Coupling: The formation of an amide bond between the α-amino group of this compound and the activated α-carboxyl group of an incoming N-protected amino acid.
-
Benzyl Ester Deprotection: The removal of the benzyl protecting group from the aspartate side chain, typically in the final stages of synthesis.[1]
A common side reaction that needs to be monitored, especially during Fmoc-SPPS, is the formation of aspartimide. This occurs through the cyclization of the aspartic acid residue and can lead to impurities that are difficult to separate from the desired product.[2][3][4]
Analytical Methods and Protocols
This section details the experimental protocols for monitoring the synthesis of a model dipeptide, Fmoc-Ala-Asp(OBzl)-OH, from Fmoc-Ala-OH and this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for monitoring the progress of the peptide coupling reaction and for assessing the purity of the final product. A reversed-phase HPLC (RP-HPLC) method is typically employed.[2]
Experimental Protocol: HPLC Monitoring of Fmoc-Ala-Asp(OBzl)-OH Synthesis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 265 nm (for the Fmoc group).
-
Sample Preparation: A small aliquot of the reaction mixture is quenched with water, and the precipitated solid is dissolved in the initial mobile phase composition (e.g., 1 mg/mL). The solution is then filtered through a 0.22 µm syringe filter before injection.[2]
Data Presentation: HPLC Monitoring of Peptide Coupling Reaction
| Time (min) | % Fmoc-Ala-OH (retention time ~X min) | % this compound (retention time ~Y min) | % Fmoc-Ala-Asp(OBzl)-OH (retention time ~Z min) |
| 0 | 50 | 50 | 0 |
| 30 | 25 | 25 | 50 |
| 60 | 5 | 5 | 90 |
| 120 | <1 | <1 | >98 |
Note: Retention times (X, Y, Z) are hypothetical and need to be determined experimentally.
Chiral HPLC for Enantiomeric Purity
To ensure that no racemization has occurred during the coupling or deprotection steps, chiral HPLC analysis of the final, fully deprotected dipeptide (Ala-Asp) can be performed. This typically requires hydrolysis of the peptide bond followed by analysis of the constituent amino acids.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation of the product and for quantitative analysis of the reaction mixture (qNMR).
Experimental Protocol: ¹H NMR Monitoring of Reaction Progress
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: A small aliquot of the reaction mixture is evaporated to dryness. The residue is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The disappearance of the starting material signals and the appearance of the product signals are monitored. For example, the characteristic signals of the Fmoc group and the benzyl group can be tracked.
Quantitative NMR (qNMR) for Purity Assessment
qNMR can be used to determine the purity of the isolated product without the need for a reference standard of the product itself.
Experimental Protocol: qNMR for Fmoc-Ala-Asp(OBzl)-OH Purity
-
Accurately weigh a known amount of the purified dipeptide.
-
Add a known amount of an internal standard with a known purity (e.g., maleic anhydride).
-
Dissolve the mixture in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation: Representative ¹H NMR Chemical Shifts (in DMSO-d₆)
| Compound | Proton | Chemical Shift (ppm) |
| Fmoc-Ala-OH | Ala-CH | ~4.03 |
| Ala-CH₃ | ~1.30 | |
| Fmoc-CH, CH₂ | 7.3-7.9 | |
| This compound | Asp-CH | ~3.8 |
| Asp-CH₂ | ~2.7-2.9 | |
| Benzyl-CH₂ | ~5.1 | |
| Benzyl-ArH | ~7.3 | |
| Fmoc-Ala-Asp(OBzl)-OH | Ala-CH | ~4.1 |
| Ala-CH₃ | ~1.2 | |
| Asp-CH | ~4.6 | |
| Asp-CH₂ | ~2.8 | |
| Benzyl-CH₂ | ~5.1 | |
| Fmoc & Benzyl ArH | 7.2-7.9 |
Note: These are approximate chemical shifts and can vary based on experimental conditions.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the product and identifying any impurities.
Experimental Protocol: LC-MS Analysis of the Reaction Mixture
-
LC System: Same as the HPLC protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Analysis: The mass-to-charge ratio (m/z) of the eluting peaks is determined. This allows for the confirmation of the desired product and the identification of potential side-products, such as the aspartimide intermediate or deletion sequences.
Data Presentation: Expected Molecular Ions in LC-MS Analysis
| Compound | Molecular Formula | Expected [M+H]⁺ |
| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 312.12 |
| This compound | C₁₁H₁₃NO₄ | 224.08 |
| Fmoc-Ala-Asp(OBzl)-OH | C₂₉H₂₈N₂O₇ | 517.19 |
| Aspartimide intermediate | C₂₉H₂₆N₂O₆ | 499.18 |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring a peptide coupling reaction.
Analytical Decision Tree
Caption: Decision tree for analytical monitoring and product release.
Conclusion
The analytical methods outlined in this document provide a robust framework for monitoring reactions involving this compound. A combination of HPLC, NMR, and LC-MS allows for comprehensive analysis of reaction progress, product purity, structural integrity, and stereochemical configuration. Adherence to these protocols will enable researchers and developers to ensure the quality and consistency of their synthetic products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
1-Benzyl D-Aspartate: A Versatile Chiral Building Block in Organic Synthesis
Introduction: 1-Benzyl D-aspartate is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the field of organic synthesis. Its inherent chirality and versatile functional groups, a carboxylic acid, a protected carboxylic acid (benzyl ester), and an amine, make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, including non-natural amino acids, β-lactams, and various heterocyclic compounds. The D-configuration of the stereocenter provides access to enantiomerically pure products that are often crucial for biological activity in drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Application in Peptide Synthesis
This compound serves as a crucial component in the synthesis of peptides, particularly for the incorporation of D-amino acids which can enhance peptide stability against enzymatic degradation. The benzyl ester provides protection for the side-chain carboxylic acid, allowing for selective peptide bond formation at the α-amino and α-carboxyl groups.
N-Terminal Protection (Boc Protection)
A common preliminary step is the protection of the α-amino group, for instance with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of N-Boc-1-benzyl-D-aspartate
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add triethylamine (2.0 eq) to the solution with stirring.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) while maintaining the temperature at 0°C and continue stirring for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified by crystallization.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Triethylamine | 2.0 |
| (Boc)₂O | 1.1 |
Typical yields for this reaction are in the range of 60-90%.
Peptide Coupling Reactions
N-protected this compound can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents.
Experimental Protocol: Peptide Coupling using HBTU
-
Dissolve N-Boc-1-benzyl-D-aspartate (1.0 eq), the amino acid ester hydrochloride (1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt.
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.1 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
| Reagent | Molar Equiv. |
| N-Boc-1-benzyl-D-aspartate | 1.0 |
| Amino acid ester HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.5 |
| HBTU | 1.1 |
Coupling efficiencies are typically high, often exceeding 90%. The use of coupling additives like HOBt helps to suppress racemization.
Asymmetric Synthesis of β-Lactams
This compound can be utilized as a chiral precursor for the synthesis of enantiomerically enriched β-lactams, which are core structures in many antibiotic drugs. A common strategy involves the [2+2] cycloaddition of a ketene with a chiral imine derived from this compound.
Experimental Protocol: Diastereoselective β-Lactam Synthesis
-
Imine Formation: React N-protected this compound with an appropriate aldehyde in the presence of a dehydrating agent (e.g., molecular sieves) to form the chiral imine.
-
Ketene Generation: In a separate flask, generate the ketene in situ by treating an acyl chloride with a non-nucleophilic base (e.g., triethylamine) at low temperature (-78°C).
-
[2+2] Cycloaddition: Add the solution of the chiral imine to the freshly prepared ketene solution at -78°C.
-
Allow the reaction to stir at low temperature for several hours and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to separate the diastereomers.
| Reactant 1 (Imine Precursor) | Reactant 2 (Ketene Precursor) | Diastereomeric Ratio (dr) | Yield |
| Imine from this compound | Phenylacetyl chloride | Varies (often >90:10) | 60-85% |
| Imine from this compound | Methoxyacetyl chloride | Varies | 55-80% |
The diastereoselectivity of the cycloaddition is influenced by the stereocenter of the D-aspartate derivative, the substituents on the imine and ketene, and the reaction conditions.
[3+2] Cycloaddition Reactions for Isoxazolidine Synthesis
Derivatives of this compound, such as nitrones, can undergo [3+2] cycloaddition reactions with alkenes to produce chiral isoxazolidines.[1] These heterocyclic compounds are versatile intermediates for the synthesis of various natural products and pharmaceuticals. The stereochemistry of the starting D-aspartate derivative directs the stereochemical outcome of the cycloaddition.
Experimental Protocol: Synthesis of Chiral Isoxazolidines
-
Nitrone Formation: Prepare the N-benzyl D-aspartate derived nitrone by reacting the corresponding N-substituted hydroxylamine with a dialkyl acetylenedicarboxylate.[1]
-
[3+2] Cycloaddition: Dissolve the nitrone (1.0 eq) and the alkene (1.2-2.0 eq) in an appropriate solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the diastereomeric isoxazolidine products.
| Nitrone from D-Aspartate derivative | Alkene | Diastereomeric Ratio (dr) | Yield |
| N-benzyl D-aspartate nitrone | Ethyl vinyl ether | High trans selectivity | 70-90% |
| N-benzyl D-aspartate nitrone | Styrene | Moderate | 60-80% |
The regioselectivity and diastereoselectivity of the cycloaddition are dependent on the nature of the nitrone and the alkene.
Synthesis of Non-Natural Amino Acids
This compound is an excellent chiral template for the synthesis of various non-natural amino acids. The existing stereocenter can be used to control the introduction of new stereocenters, and the functional groups can be manipulated to build diverse side chains.
Experimental Protocol: Synthesis of a β-Substituted Aspartic Acid Derivative
-
Protect the α-amino group of this compound (e.g., with a Boc group).
-
Selectively deprotonate the α-carbon of the benzyl ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78°C).
-
Quench the resulting enolate with an electrophile (e.g., an alkyl halide) to introduce a substituent at the β-position. The approach of the electrophile is directed by the existing stereocenter, leading to a diastereoselective alkylation.
-
Deprotect the protecting groups to yield the novel non-natural amino acid.
| Electrophile | Diastereoselectivity |
| Methyl iodide | High |
| Benzyl bromide | High |
The level of diastereoselectivity depends on the nature of the protecting group, the base, and the electrophile.
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility in the stereoselective synthesis of peptides, β-lactams, isoxazolidines, and non-natural amino acids makes it an indispensable tool for chemists in academia and industry. The protocols outlined in this document provide a foundation for its application in the development of novel and complex molecular architectures.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl D-Aspartate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzyl D-Aspartate, also known as D-Aspartic acid α-benzyl ester, is a crucial intermediate in peptide synthesis and a valuable building block in medicinal chemistry.[1][2] Its protected α-carboxyl group allows for selective reactions at the β-carboxyl position, facilitating the synthesis of complex peptides and peptidomimetics. In drug development, D-aspartic acid and its derivatives are of significant interest for their roles in neurotransmission and hormone regulation, particularly in the development of therapeutics for neurological disorders.[3][4] D-aspartate acts as a signaling molecule in the central nervous system and is involved in pathways that regulate testosterone production.[2][4]
These application notes provide detailed protocols for the large-scale synthesis of this compound, along with quantitative data and visualizations of its synthesis workflow and relevant biological signaling pathways.
Experimental Protocols
Protocol 1: Direct Fischer-Speier Esterification of D-Aspartic Acid
This protocol is adapted from a highly efficient, one-pot procedure for the synthesis of dibenzyl amino acid esters and is suitable for multigram scale synthesis.[5][6] This method utilizes azeotropic removal of water to drive the esterification reaction. While this method can produce a mixture of mono- and di-esters, careful control of stoichiometry and reaction time can favor the formation of the mono-ester.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| D-Aspartic Acid | 133.10 | 20.0 g | 0.150 | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 34.2 g | 0.180 | 1.2 |
| Benzyl Alcohol | 108.14 | 40.6 mL | 0.375 | 2.5 |
| Cyclohexane | 84.16 | 160 mL | - | - |
| Isopropyl Alcohol | 60.10 | 200 mL | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Hexanes | - | As needed | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add D-Aspartic acid (20.0 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), benzyl alcohol (40.6 mL, 0.375 mol), and cyclohexane (160 mL).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to approximately 40°C.
-
Slowly add isopropyl alcohol (200 mL) to the reaction mixture and stir for 1 hour to precipitate the p-toluenesulfonate salt of the product.
-
Filter the resulting solid and wash with cold isopropyl alcohol.
-
To obtain the free amine, dissolve the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may contain a mixture of 1-benzyl, 4-benzyl, and dibenzyl esters, is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Protocol 2: Selective Synthesis via N-Protected Aspartic Anhydride
This method offers higher regioselectivity for the α-ester by using an N-protected aspartic acid anhydride as an intermediate. The reaction of N-Cbz-aspartic acid anhydride with benzyl alcohol has been reported to favor the formation of the α-benzyl ester.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| N-Cbz-D-Aspartic Acid | 267.25 |
| Acetic Anhydride | 102.09 |
| Benzyl Alcohol | 108.14 |
| Pyridine | 79.10 |
| Diethyl Ether | 74.12 |
| Palladium on Carbon (10%) | - |
| Methanol | 32.04 |
Procedure:
-
Formation of N-Cbz-D-Aspartic Anhydride: Suspend N-Cbz-D-Aspartic acid in dichloromethane and add acetic anhydride. Stir at room temperature until a clear solution is obtained. Remove the solvent under reduced pressure to yield the crude anhydride.
-
α-Esterification: Dissolve the crude anhydride in a suitable solvent such as benzene or THF.[7] Add benzyl alcohol (1.0 eq) and a catalytic amount of pyridine. Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification of N-Cbz-1-Benzyl D-Aspartate: Purify the crude product by column chromatography on silica gel to isolate the N-Cbz protected α-benzyl ester.
-
Deprotection: Dissolve the purified N-Cbz-1-Benzyl D-Aspartate in methanol and add 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Final Isolation: Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Protocol 1: Direct Esterification | Protocol 2: Via Anhydride |
| Scale | 20 g (D-Aspartic Acid) | 10 g (N-Cbz-D-Aspartic Acid) |
| Reaction Time | 4-6 hours | Anhydride: 1-2h; Esterification: 4-8h; Deprotection: 2-4h |
| Temperature | Reflux (~80-90°C) | Room Temperature / 0°C |
| Typical Yield | 40-60% (after chromatography) | 60-75% (overall) |
| Purity (after purification) | >98% (HPLC) | >99% (HPLC) |
Table 2: Product Specifications
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol |
| Melting Point | 184-186 °C |
| Purity (Typical Commercial) | >98% |
Applications in Research and Drug Development
This compound is a key building block in the synthesis of peptides and peptidomimetics. The D-configuration can impart resistance to enzymatic degradation, making it valuable for developing more stable drug candidates.
D-Aspartate itself has significant biological roles that are areas of active research:
-
Neurotransmission: D-Aspartate is an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in synaptic plasticity, learning, and memory.[8][9]
-
Hormone Regulation: D-Aspartate is involved in the synthesis and release of testosterone through the hypothalamic-pituitary-gonadal (HPG) axis.[1][3] It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[2]
Signaling Pathway Diagrams
D-Aspartate in Testosterone Synthesis:
Caption: D-Aspartate stimulates testosterone synthesis.[1][2][3]
D-Aspartate and NMDA Receptor Signaling:
Caption: D-Aspartate acts as an agonist at the NMDA receptor.[8][9][10]
References
- 1. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-aspartate affects NMDA receptor-extracellular signal-regulated kinase pathway and upregulates androgen receptor expression in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing aspartimide formation with 1-Benzyl D-Aspartate in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on protocols involving 1-Benzyl D-Aspartate.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using this compound?
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain ester of the Asp residue. This reaction is particularly promoted by the basic conditions used for Fmoc group removal, typically with piperidine. The resulting five-membered ring is the aspartimide.[1]
The use of a benzyl ester protecting group for the aspartic acid side chain, as in Fmoc-D-Asp(OBzl)-OH, makes the residue particularly susceptible to this side reaction compared to bulkier protecting groups like tert-butyl (OtBu).[2]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or residual water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[2][3]
-
Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity (epimerize) once the aspartimide is formed, leading to the incorporation of the L-amino acid instead of the intended D-amino acid.
-
Purification Challenges: These byproducts often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult and sometimes impossible.[3]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue.[2] Sequences where D-Asp(OBzl) is followed by a small, sterically unhindered amino acid are most at risk. The most problematic sequences are:
-
Asp-Gly: This is the most well-known and susceptible sequence due to the lack of steric hindrance from the glycine residue.[2]
-
Asp-Asn
-
Asp-Ser
-
Asp-Arg [4]
Q3: How do reaction conditions like temperature and time influence aspartimide formation?
Both temperature and time significantly impact the extent of aspartimide formation.
-
Temperature: Increased temperatures accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps.[5][6] Lowering the coupling temperature can help mitigate this issue.[5][6]
-
Time: Longer exposure to basic conditions, such as extended Fmoc deprotection times, increases the likelihood and extent of aspartimide formation.[7] Therefore, minimizing the duration of the deprotection step is crucial.
Q4: What are the primary strategies to prevent aspartimide formation when using Fmoc-D-Asp(OBzl)-OH?
Several strategies can be employed to minimize or prevent aspartimide formation:
-
Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as piperazine instead of piperidine, or adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can reduce the basicity and suppress the side reaction.[3][5]
-
Use of Bulky Side-Chain Protecting Groups: While the topic is focused on D-Asp(OBzl), a primary strategy is to replace the benzyl ester with a bulkier protecting group like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno). These groups sterically hinder the nucleophilic attack that initiates aspartimide formation.[2][4]
-
Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue with a group like 2,4-dimethoxybenzyl (Dmb) completely prevents aspartimide formation. This is often achieved by using a pre-formed dipeptide, such as Fmoc-D-Asp(OBzl)-(Dmb)Gly-OH.[3][8]
-
Optimized Coupling Chemistry: While the primary cause is the basic deprotection step, using efficient coupling reagents and appropriate bases can ensure rapid and complete incorporation of the amino acid, minimizing the time the peptide is exposed to subsequent basic conditions. Using a sterically hindered base like 2,4,6-collidine instead of DIPEA has been shown to reduce base-mediated side reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Presence of a byproduct with the same mass as the target peptide, but with a different retention time in HPLC. | Aspartimide formation followed by hydrolysis, leading to the formation of a β-aspartyl peptide isomer. | 1. Modify Deprotection Conditions: Switch from 20% piperidine/DMF to 20% piperazine/DMF or add 0.1 M HOBt to your 20% piperidine/DMF solution.[5] 2. For Asp-Gly sequences: Use a backbone-protected dipeptide, such as Fmoc-D-Asp(OBzl)-(Dmb)Gly-OH.[3][8] 3. If possible: Replace Fmoc-D-Asp(OBzl)-OH with a derivative containing a bulkier side-chain protecting group like Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH.[2][4] |
| Multiple byproducts observed via LC-MS, some with an added mass corresponding to piperidine. | Formation of an aspartimide intermediate followed by nucleophilic attack by piperidine. | 1. Reduce Deprotection Time: Shorten the Fmoc deprotection steps to the minimum time required for complete removal. 2. Change Deprotection Reagent: Use a less nucleophilic base like piperazine.[5] 3. Add an Acidic Additive: Incorporate 0.1 M HOBt or 1% formic acid into the piperidine deprotection solution to temper the basicity.[3] |
| Significant aspartimide formation when using microwave-assisted SPPS. | The elevated temperature of the microwave protocol is accelerating the rate of aspartimide formation. | 1. Lower the Temperature: Reduce the coupling and deprotection temperatures. For example, lowering the coupling temperature from 80°C to 50°C can limit side reactions.[5][6] 2. Use Optimized Reagents: Combine lower temperatures with the use of piperazine for deprotection or the addition of HOBt.[5][6] |
| Low yield and complex crude product when synthesizing a peptide with an Asp-Gly sequence. | The Asp-Gly sequence is highly prone to aspartimide formation, leading to multiple byproducts and consumption of the desired product. | 1. Backbone Protection is Highly Recommended: The most effective solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.[3][8] 2. If backbone protection is not an option: Employ a combination of a bulky side-chain protecting group for the Asp residue (if substitution of OBzl is possible) and modified deprotection conditions (e.g., 20% piperazine with 0.1 M HOBt). |
Data Presentation
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
This data is for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles. While specific data for D-Asp(OBzl) is not available in this direct comparison, it is well-established that the benzyl group is significantly more prone to aspartimide formation than the tert-butyl group.
| Aspartic Acid Derivative | Target Peptide (%) | Aspartimide-related Byproducts (%) | D-Asp Content (%) |
| Fmoc-L-Asp(OtBu)-OH | 2.1 | 97.9 | 36.8 |
| Fmoc-L-Asp(OMpe)-OH | 39.8 | 60.2 | 11.2 |
| Fmoc-L-Asp(OBno)-OH | 90.4 | 9.6 | 1.1 |
| Data sourced from a comparative study. |
Table 2: Influence of Deprotection Reagent on Aspartimide Formation
This data is for the model hexapeptide VKDGYI. The study highlights the reduction in byproducts when moving away from standard piperidine treatment.
| Deprotection Solution | Target Peptide (%) | Aspartimide (%) | Piperazides/Piperidides (%) |
| 20% Piperidine in DMF | <5% (after prolonged incubation) | High | High |
| 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | 97.6 | 2.4 | Not Detected |
| Data adapted from a study on alternative deprotection reagents.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Asp(OBzl)-OH
This protocol outlines a standard coupling procedure. For sequences prone to aspartimide formation, modifications from Protocol 2 or 3 are recommended.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OBzl)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base such as DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF.
Protocol 2: Fmoc Deprotection with Piperidine and HOBt Additive
This protocol modifies the deprotection step to suppress aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine with 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
-
Proceed with the standard coupling protocol.
Protocol 3: Coupling of a Backbone-Protected Dipeptide
This protocol is the most effective method for preventing aspartimide formation in highly susceptible sequences like Asp-Gly.
-
Synthesis up to the Dipeptide: Synthesize the peptide chain up to the position before the Asp-Gly sequence using standard Fmoc-SPPS protocols.
-
Dipeptide Coupling: Instead of coupling Fmoc-Gly-OH followed by Fmoc-D-Asp(OBzl)-OH, couple the pre-formed dipeptide Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (Note: OBzl version may need to be custom synthesized).
-
Activation and Coupling: Activate the dipeptide using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) and couple it to the resin-bound peptide.
-
Continue Synthesis: Continue with standard Fmoc-SPPS for the remaining amino acids. The Dmb group is stable during the synthesis and is cleaved during the final TFA cleavage step.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Experimental workflow for preventing aspartimide formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 9. mesalabs.com [mesalabs.com]
Troubleshooting low yield in 1-Benzyl D-Aspartate synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Benzyl D-Aspartate.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from a variety of factors, from incomplete reactions to side product formation and purification issues. This guide addresses common problems in a question-and-answer format to help you identify and resolve the root cause of a low yield.
Q1: My reaction seems incomplete, and I'm recovering a significant amount of starting D-aspartic acid. What could be the cause?
A1: Incomplete reaction is a frequent cause of low yield. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The esterification of aspartic acid is not instantaneous. Ensure you are following the recommended reaction times and temperatures for your chosen protocol. For instance, some direct benzylation methods require refluxing for several hours with a Dean-Stark trap to remove water.[1]
-
Ineffective Water Removal: In direct esterification reactions, water is a byproduct. Its presence can shift the equilibrium back towards the reactants, preventing the reaction from going to completion. The use of a Dean-Stark trap with a suitable azeotroping solvent like cyclohexane or toluene is crucial for driving the reaction forward.[1]
-
Catalyst Issues: Acid catalysts like p-toluenesulfonic acid (TsOH) or sulfuric acid are often used.[1][2] Ensure your catalyst is not old or degraded. The molar ratio of the catalyst to the starting material is also critical; using too little may result in a sluggish or incomplete reaction.
Q2: I'm observing the formation of a significant amount of a byproduct. What are the likely side reactions?
A2: Several side reactions can compete with the formation of your desired product, thereby reducing the yield.
-
Dibenzyl D-Aspartate Formation: A common side product is the diester, dibenzyl D-aspartate, where both carboxylic acid groups of D-aspartic acid are esterified. This is particularly prevalent when using a large excess of benzyl alcohol and harsh reaction conditions.[1]
-
Aspartimide Formation: Under acidic or basic conditions, the amino group of an aspartyl residue can attack the side-chain ester, leading to the formation of a succinimide ring, known as an aspartimide.[3][4] This is a significant issue in peptide synthesis and can also occur during the synthesis of benzyl aspartate derivatives. The addition of 1-hydroxybenzotriazole (HOBt) can sometimes suppress this side reaction in peptide synthesis contexts.[4]
-
Racemization: The chirality of the alpha-carbon in D-aspartic acid can be compromised under harsh reaction conditions, particularly with prolonged exposure to strong acids or bases at elevated temperatures. This can lead to the formation of a racemic mixture of 1-Benzyl D,L-Aspartate. Using certain solvents like cyclohexane instead of toluene or benzyl alcohol has been shown to reduce racemization.[1]
Q3: My crude yield is reasonable, but I'm losing a lot of product during purification. What can I do to improve my purification strategy?
A3: Product loss during purification is a common challenge. Here are some tips to optimize this step:
-
Crystallization: If your product is a crystalline solid, optimizing the crystallization process is key. Ensure you are using an appropriate solvent system and cooling procedure. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization and improve recovery.
-
Chromatography: If you are using column chromatography, ensure you have selected the correct stationary and mobile phases to achieve good separation between your product and any impurities. Overloading the column can lead to poor separation and product loss.
-
Extraction and Washing: During aqueous workups, ensure the pH is carefully controlled to minimize the solubility of your product in the aqueous phase. Multiple extractions with a smaller volume of organic solvent are generally more efficient than a single extraction with a large volume.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the synthetic route. One-pot procedures for the synthesis of the p-toluenesulfonate salt of dibenzyl aspartate have reported yields as high as 94%.[1] A process for preparing 4-benzyl aspartate via condensation with benzyl alcohol catalyzed by sulfuric acid reports yields of 40-45%.[2] Another method involving acetyl chloride and benzyl alcohol reports the potential for higher yields.[2]
Q2: What is the role of a protecting group in the synthesis of this compound?
A2: Protecting groups are used to temporarily block one of the reactive functional groups in a molecule to prevent it from reacting while another part of the molecule is being modified. In the context of this compound synthesis, the amino group is often protected (e.g., with a Boc or Cbz group) to prevent it from participating in unwanted side reactions.[5] This allows for more selective esterification of the desired carboxylic acid group. The protecting group is then removed in a subsequent step.
Q3: Can I use a different alcohol for the esterification?
A3: Yes, other alcohols can be used to synthesize different esters of D-aspartic acid. However, the reaction conditions may need to be optimized for the specific alcohol being used. For example, the synthesis of L-aspartate-4-methyl ester-1-benzyl ester has been described.[5]
Quantitative Data Summary
| Method | Key Reagents | Reported Yield | Reference |
| One-Pot Dibenzyl Ester Synthesis | D-Aspartic Acid, Benzyl Alcohol, p-Toluenesulfonic Acid, Cyclohexane | 94% (as TsOH salt) | [1] |
| Sulfuric Acid Catalyzed Monobenzylation | Aspartic Acid, Benzyl Alcohol, Sulfuric Acid | 40-45% | [2] |
| Acetyl Chloride Mediated Esterification | L-Aspartic Acid, Benzyl Alcohol, Acetyl Chloride, Pyridine | Not explicitly stated, but implied to be high | [2] |
| N-Boc Protection Route | L-Aspartic Acid-beta-methyl ester hydrochloride, Di-tert-butyl dicarbonate, Benzyl Bromide | 94.1-95% (for L-aspartic acid-4-methyl esters-1-benzyl ester) | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate (Adapted from[1])
-
A mixture of L-aspartic acid (0.150 mol), p-toluenesulfonic acid (0.180 mol), benzyl alcohol (0.750 mol), and cyclohexane (160 mL) is prepared.
-
The mixture is heated at reflux with a Dean–Stark trap under vigorous stirring for 6 hours to azeotropically remove water.
-
The reaction mixture is then cooled to 40 °C.
-
Isopropyl alcohol (200 mL) is added, and the resulting suspension is stirred for 1 hour.
-
The precipitate is collected by filtration, washed with isopropyl alcohol, and dried to yield the product.
Protocol 2: Synthesis of L-Aspartic Acid 4-(Phenylmethyl) Ester (Adapted from[2])
-
A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is cooled to 0°C.
-
L-aspartic acid (1.00 mol) is added in incremental portions with agitation.
-
The mixture is stirred for 3 days at room temperature.
-
Pyridine (1.68 mol) is added in incremental portions to the resulting solution.
-
The mixture is agitated for 12 hours at room temperature.
-
The separated product is then collected by suction filtration.
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: General synthetic workflows for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl D-Aspartate Esterification
Welcome to the Technical Support Center for the optimization of reaction conditions for the synthesis of 1-Benzyl D-Aspartate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of this compound?
A1: The most common method is a variation of the Fischer-Speier esterification, which involves reacting D-Aspartic acid with benzyl alcohol in the presence of an acid catalyst. A specific patented method utilizes acetyl chloride, which reacts with benzyl alcohol to form HCl in situ, acting as the catalyst.[1] Another general approach for amino acid benzyl esters involves heating the amino acid with benzyl alcohol and an acid catalyst like p-toluenesulfonic acid, with azeotropic removal of water using a solvent like cyclohexane.[2][3]
Q2: What are the critical parameters to control during the reaction?
A2: The critical parameters to control are temperature, the molar ratio of reactants, and the choice of catalyst and solvent. Temperature control is crucial to prevent side reactions. The molar ratio of benzyl alcohol to D-Aspartic acid is typically high to drive the reaction equilibrium towards the product.[1] The choice of solvent can influence the rate of side reactions like racemization; for instance, using toluene can lead to racemization, while cyclohexane is a safer alternative.[2][3]
Q3: What are the major side reactions to be aware of during the synthesis of this compound?
A3: The two primary side reactions of concern are:
-
Aspartimide formation: This is a common side reaction in reactions involving aspartic acid derivatives, leading to the formation of a cyclic imide. This can result in reduced yield and purification challenges. The use of bulky protecting groups on the beta-carboxyl group can minimize this side reaction.[4][5]
-
Racemization: The chirality of the D-Aspartate can be compromised, leading to the formation of the L-isomer. This is particularly a risk at higher temperatures and with certain solvents and bases.[2][3][6][7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | The reaction has not reached completion. | Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. |
| The reaction is at equilibrium. | Use a larger excess of benzyl alcohol to shift the equilibrium towards the product.[1] If applicable to the chosen method, remove water as it forms using a Dean-Stark apparatus. | |
| Suboptimal reaction temperature. | For the acetyl chloride method, maintain the temperature between -10°C and 50°C.[1] For other methods, ensure the temperature is sufficient for the reaction to proceed without causing degradation. | |
| Presence of Impurities after Workup | Unreacted starting materials. | During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted D-Aspartic acid. |
| Formation of aspartimide. | Consider using a bulkier protecting group for the beta-carboxyl group in future syntheses.[4][5] During purification, careful column chromatography may be required to separate the product from the aspartimide byproduct. | |
| Racemization has occurred. | Avoid high temperatures and prolonged reaction times. Use a non-racemizing solvent like cyclohexane instead of toluene.[2][3] Employ a milder base for neutralization if possible.[6][7] | |
| Difficulty in Product Isolation/Purification | The product is not precipitating. | Ensure the pH of the solution is adjusted correctly for precipitation. For the patented method, neutralization with an organic base like pyridine is used to precipitate the product.[1] |
| Oily product obtained instead of solid. | Try recrystallization from a different solvent system. Common solvents for recrystallization of similar compounds include ethyl acetate/hexane. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl Esterification of Amino Acids
| Parameter | Method 1: Specific for this compound[1] | Method 2: General for Amino Acid Benzyl Esters[2][3] |
| Amino Acid | D-Aspartic Acid | Various L- or D-Amino Acids |
| Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Catalyst | Acetyl Chloride (forms HCl in situ) | p-Toluenesulfonic acid |
| Solvent | Benzyl Alcohol (as reactant and solvent) | Cyclohexane (for azeotropic water removal) |
| Molar Ratio (Alcohol:Acid) | 20-30 : 1 | 5 : 1 |
| Temperature | -5°C to Room Temperature | Reflux (approx. 80°C) |
| Reaction Time | 3 days | 6 hours |
| Yield | Not explicitly stated in abstract, but process is for preparation. | 82-94% (for various amino acids) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetyl Chloride Method
This protocol is adapted from a patented process.[1]
-
Reaction Setup: In a suitable reaction vessel, cool a solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) to 0°C.
-
Addition of D-Aspartic Acid: Under agitation, add D-Aspartic acid (1.00 mol) in incremental portions to the cooled solution.
-
Reaction: Stir the mixture for 3 days at room temperature.
-
Neutralization and Precipitation: Add pyridine (1.68 mol) in incremental portions to the reaction mixture.
-
Isolation: Continue to agitate the mixture for 12 hours at room temperature to allow the product to precipitate.
-
Purification: Collect the precipitated product by suction filtration.
Protocol 2: General Procedure for Amino Acid Benzyl Ester Synthesis
This protocol is a general method that can be adapted for D-Aspartic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the D-amino acid (0.150 mol), p-toluenesulfonic acid (0.180 mol), benzyl alcohol (0.750 mol), and cyclohexane (160 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours, collecting the water in the Dean-Stark trap.
-
Cooling and Precipitation: Cool the reaction mixture to 40°C and add isopropyl alcohol (200 mL).
-
Isolation: Stir the resulting suspension for 1 hour, then collect the solid product by filtration.
-
Washing: Wash the filter cake with isopropyl alcohol and dry to obtain the product.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Purification challenges of 1-Benzyl D-Aspartate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzyl D-Aspartate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities depend on the synthetic route, but typically include:
-
Unreacted Starting Materials: D-aspartic acid, benzyl alcohol, and benzylating agents (e.g., benzyl bromide, benzyl chloroformate).
-
Isomeric Impurities: 4-Benzyl D-Aspartate, the regioisomer of the desired product.
-
Over-alkylation Product: Dibenzyl D-aspartate.
-
Racemization Product: 1-Benzyl L-Aspartate, the L-enantiomer of the target molecule. Racemization can occur under harsh acidic or basic conditions, or at elevated temperatures[1][2][3].
-
Side-Reaction Products: Aspartimide formation can occur, especially under acidic or basic conditions, leading to a cyclic impurity that can subsequently hydrolyze to a mixture of α- and β-aspartate derivatives[4][5].
-
Related Amino Acid Impurities: If the starting D-aspartic acid is not pure, other amino acids may be present as impurities.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point[6]. Chiral HPLC may be necessary to determine the enantiomeric excess[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q3: What are the general approaches for purifying this compound?
A3: The two primary methods for purifying this compound are:
-
Crystallization: A common and effective method for obtaining high-purity material. The choice of solvent is critical and often requires screening.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities, such as the isomeric 4-benzyl D-aspartate and dibenzyl D-aspartate[8][9].
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product oils out, does not crystallize | The solvent is too nonpolar for the product at the given temperature. The concentration of impurities is too high, inhibiting crystallization. | Add a more polar co-solvent dropwise until turbidity appears, then cool slowly. Attempt to purify the crude material by column chromatography before crystallization. |
| Low recovery of crystalline product | The product is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | Choose a solvent in which the product has lower solubility. Reduce the volume of solvent used to dissolve the crude product. |
| Crystals are colored or appear impure | Co-precipitation of colored impurities. Residual solvent trapped in the crystal lattice. | Perform a second recrystallization. Wash the filtered crystals with a small amount of cold, fresh solvent. |
| No crystal formation upon cooling | The solution is not supersaturated. The rate of cooling is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities | The mobile phase polarity is not optimal. The column is overloaded with the sample. The stationary phase is not appropriate. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution may be necessary. Reduce the amount of crude material loaded onto the column. Silica gel is a common stationary phase; consider using a different type of silica or alumina if separation is still poor[9]. |
| Product elutes too quickly (low retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the nonpolar solvent). |
| Product elutes too slowly or not at all | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| Tailing of the product peak | The compound is interacting strongly with the stationary phase. The column is overloaded. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of the impurities and the product. Reduce the sample load. |
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | General knowledge of amino acid esters |
| Methanol | Soluble | [10] |
| Ethanol | Soluble | [10] |
| Ethyl Acetate | Slightly soluble | Inferred from crystallization studies of related compounds |
| Dichloromethane | Soluble | Inferred from chromatography protocols |
| Hexane | Insoluble | General knowledge of amino acid esters |
Typical Purity of Commercial this compound
| Parameter | Specification | Analytical Method | Reference |
| Purity | >98.0% | HPLC | [9][11][12] |
| Enantiomeric Purity | >98.0% ee | Chiral HPLC | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Adapted from related procedures)
This protocol is a general guideline adapted from procedures for similar amino acid benzyl esters. Optimal solvent and conditions should be determined experimentally.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent. A mixture of a polar solvent (e.g., ethanol, methanol, or water) and a less polar solvent (e.g., ethyl acetate or diethyl ether) is often effective. Start by dissolving in the polar solvent and then add the less polar solvent until the solution becomes slightly cloudy.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Assess the purity of the recrystallized product by HPLC and/or NMR.
Protocol 2: Purification by Column Chromatography (General Procedure)
This is a general protocol for the purification of amino acid derivatives by silica gel chromatography. The optimal mobile phase should be determined by TLC analysis.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed[13].
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that is miscible with the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. A common starting point for amino acid derivatives is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol)[13]. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to separate all components.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity and identity of the isolated product by HPLC and NMR.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical flowchart for troubleshooting the purification of this compound.
References
- 1. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspartic acid derivatives - Patent 2886531 [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1-Benzyl D-Aspartate in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions when using 1-Benzyl D-Aspartate (Asp(OBzl)) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of this compound in peptide synthesis?
A1: The most significant side reaction is the formation of an aspartimide intermediate.[1][2][3][4] This occurs through an intramolecular cyclization involving the nitrogen atom of the following peptide bond and the side-chain carboxyl group of the D-aspartic acid residue.[1] This reaction is particularly prevalent under the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS).[1][2] The resulting aspartimide is unstable and can lead to several undesirable byproducts.
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can significantly compromise the quality and yield of the target peptide. The succinimide ring of the aspartimide intermediate is susceptible to nucleophilic attack, leading to:
-
Formation of α- and β-peptides: The ring can be opened by hydrolysis or by the base used for deprotection (e.g., piperidine), resulting in a mixture of peptides where the amino acid is linked via its α-carboxyl group (the desired product) or its β-carboxyl group.[2][4]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the aspartimide stage, leading to a mixture of D- and L-isomers which are often difficult to separate from the desired product.[1][2]
-
Formation of piperidide adducts: When piperidine is used for Fmoc deprotection, it can act as a nucleophile and attack the aspartimide, forming α- and β-piperidide adducts.[2][4]
These side products complicate the purification process and reduce the overall yield of the desired peptide.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Peptide sequences with an amino acid residue lacking significant steric bulk C-terminal to the D-Aspartic acid are particularly prone to this side reaction.[3] The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Asp.[3][4][5] The lack of steric hindrance from the subsequent residue allows the backbone amide nitrogen to more easily attack the side-chain carbonyl of the aspartate.[3]
Troubleshooting Guide
Issue: My peptide synthesis is resulting in a mixture of products with similar masses, making purification difficult.
This is a common indication of aspartimide-related side products. Here are several strategies to minimize their formation:
Strategy 1: Modification of Deprotection Conditions
The conditions used for Fmoc deprotection can be modified to suppress aspartimide formation.
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine can be effective in reducing the rate of the base-catalyzed aspartimide formation.[6]
-
Addition of Acidic Additives: Adding a small amount of an organic acid, such as formic acid or 0.1 M hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can significantly reduce aspartimide formation.[6][7][8]
Strategy 2: Utilization of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the aspartate side chain can physically hinder the intramolecular cyclization. Several alternatives to the benzyl group are available.
Below is a comparison of various protecting groups for the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation.[1]
| Protecting Group | Aspartimide Formation (%) | α-Peptide Yield (%) | β-Peptide Yield (%) |
| OtBu | 35 | 55 | 10 |
| OMpe | 15 | 75 | 10 |
| OEpe | 8 | 85 | 7 |
| OPhp | 5 | 90 | 5 |
| OBno | 2 | 95 | 3 |
| CSY | <1 | >99 | <1 |
| Data represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection and may vary depending on the specific peptide sequence and reaction conditions.[1] |
Strategy 3: Backbone Protection
Protecting the backbone amide nitrogen of the residue C-terminal to the D-Aspartic acid completely prevents aspartimide formation by blocking the nucleophilic nitrogen.[2]
-
Hmb and Dmb Protecting Groups: The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be used for this purpose.[9][10] These are typically introduced as a pre-formed dipeptide, for example, Fmoc-D-Asp(OtBu)-Dmb-Gly-OH.[1]
Strategy 4: Use of Novel Protecting Groups
-
Cyanosulfurylide (CSY): This non-ester-based protecting group masks the carboxylic acid with a stable C-C bond, offering near-complete suppression of aspartimide formation.[1][11] It requires an additional oxidative deprotection step.[1]
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide AM resin) in dimethylformamide (DMF) for 30-60 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for two cycles of 10 minutes each.[1][3]
-
Washing: Wash the resin thoroughly with DMF (5 times for 1 minute each).[3]
-
Coupling: Add 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1 hour.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times for 1 minute each).
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
Protocol for Incorporating Sterically Hindered Aspartic Acid Derivatives (e.g., Fmoc-D-Asp(OBno)-OH)
Due to the increased steric bulk, coupling of these derivatives may require optimized conditions.
-
Follow the standard SPPS protocol for resin swelling and Fmoc deprotection of the preceding amino acid.
-
Activation and Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-D-Asp derivative (4 equivalents) with a potent coupling reagent like HATU or HCTU (4 equivalents) and a base such as DIPEA or collidine (8 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 2-4 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Follow the standard SPPS protocol for the subsequent washing and deprotection steps.
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for minimizing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to improve the stability of 1-Benzyl D-Aspartate in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-Benzyl D-Aspartate in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues and improve the stability of their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound in solution is susceptible to several degradation pathways, primarily involving the ester linkage and the aspartate residue itself. The main degradation routes include:
-
Hydrolysis of the Benzyl Ester: The benzyl ester can be hydrolyzed to yield D-Aspartic acid and benzyl alcohol. This reaction is typically accelerated under strongly acidic or alkaline conditions and at elevated temperatures.
-
Succinimide Formation (Cyclization): The free amino group can attack the side-chain carboxyl group, leading to the formation of a succinimide intermediate. This is a common degradation pathway for aspartic acid residues.[1][2][3] This intermediate can subsequently hydrolyze to form a mixture of α-aspartyl and β-aspartyl (iso-aspartyl) linkages, or in this case, lead to other modified forms of the original molecule.[1][2][3]
-
Racemization: The chiral center at the alpha-carbon can be susceptible to racemization, converting the D-aspartate derivative to its L-enantiomer, especially under harsh conditions like high temperatures or extreme pH.[4]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound.[5]
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the primary degradation pathway is the cleavage of peptide bonds (if applicable in a larger molecule) and hydrolysis of the ester.[6]
-
Neutral to Slightly Acidic Conditions (pH 4-6): This is generally the pH range where aspartate residues are most stable against succinimide formation.
-
Alkaline Conditions (pH > 7): At alkaline pH, deamidation (if it were an asparagine residue) and isomerization via succinimide formation are significantly accelerated.[6] For this compound, this would favor the formation of the succinimide intermediate and potential racemization.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C.[5] For long-term storage, freezing at -20°C or below is recommended. The solid form of D-Aspartic acid is reported to be stable for years at -20°C.[7]
-
Light: Protect solutions from light to prevent any potential photo-degradation.[5]
-
pH: Maintain the pH of the solution in the slightly acidic range (pH 4-6) using a suitable buffer system.
-
Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.
Q4: Can I use a sonicator to dissolve this compound?
A4: While sonication can aid in dissolving compounds, it should be used with caution. Sonication can generate localized high heat, which may promote the degradation of benzyl alcohol, a potential hydrolysis product, into benzene, toluene, and benzaldehyde.[8] It is advisable to dissolve this compound with gentle agitation or stirring, and if sonication is necessary, it should be done for a minimal duration in a cooled bath.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the solution | The pH of the solution may be near the isoelectric point of a degradation product (D-aspartic acid) or the solubility limit of this compound has been exceeded. | 1. Measure the current pH of the solution. 2. Adjust the pH to a more acidic or alkaline range where the compound is more soluble. 3. Consider using a co-solvent if solubility is an issue. 4. Ensure the storage temperature is appropriate, as solubility often decreases at lower temperatures. |
| Loss of biological activity or inconsistent experimental results | Degradation of this compound into less active or inactive forms (e.g., D-aspartic acid, iso-aspartate forms, or the L-enantiomer). | 1. Prepare fresh solutions before each experiment. 2. Analyze the purity of the solution using a suitable analytical method like HPLC to check for degradation products. 3. Review the pH and storage conditions of your solution. Adjust to the recommended optimal conditions (pH 4-6, 2-8°C, protected from light).[5] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Chemical degradation of this compound. | 1. Identify the degradation products if possible, using techniques like mass spectrometry.[6] 2. Common degradation products to look for include D-aspartic acid, benzyl alcohol, and isomers. 3. Implement stabilization strategies such as using a buffered solution at an optimal pH, adding excipients, or optimizing storage conditions. |
Stability of Aspartate Derivatives and Benzyl Esters
The following table summarizes the general stability of aspartate residues and benzyl esters under various conditions, which can be extrapolated to this compound.
| Condition | Effect on Aspartate Residue | Effect on Benzyl Ester | Recommendation for this compound |
| Strongly Acidic (pH < 4) | Peptide bond cleavage (in peptides).[6] | Hydrolysis at elevated temperatures.[9] | Avoid prolonged exposure, especially at high temperatures. |
| Slightly Acidic (pH 4-6) | Generally most stable against succinimide formation. | Generally stable at room temperature.[9] | Optimal pH range for solution preparation and storage. |
| Alkaline (pH > 7) | Accelerated succinimide formation and isomerization.[6] | Potential for hydrolysis. | Buffer solutions carefully and avoid high pH if possible. |
| Elevated Temperature | Increased rate of all degradation reactions.[5] | Can promote hydrolysis and racemization.[4] | Store at low temperatures (2-8°C or frozen). |
| Light Exposure | Can potentially induce degradation.[5] | Can potentially induce degradation. | Store solutions in amber vials or protected from light. |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under different pH and temperature conditions.
1. Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4.0, 7.0, and 9.0)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
HPLC mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)[6]
-
Temperature-controlled incubators or water baths
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of organic solvent like DMSO, then diluted with the buffer).
-
Dilute the stock solution with each of the pH buffers to a final, known concentration.
-
-
Incubation:
-
Aliquot the solutions for each pH into multiple vials for different time points and temperatures.
-
Incubate the vials at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and analyze them by HPLC.
-
Quantify the peak area of the intact this compound.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate under each condition.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for troubleshooting stability issues with this compound solutions.
Caption: Experimental workflow for conducting a stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Esters [organic-chemistry.org]
Technical Support Center: Refinement of Crystallization Techniques for 1-Benzyl D-Aspartate
Welcome to the technical support center for the crystallization of 1-Benzyl D-Aspartate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available data for the corresponding L-enantiomer and related derivatives, promising solvents include aqueous ethanol (e.g., 80% ethanol), and mixtures of a good solvent with an anti-solvent.[1] Good solvents in which the compound is likely soluble include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] Water is generally considered an anti-solvent as the compound is reported to be insoluble in it.[1] A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent and then gradually add a "poor" solvent (anti-solvent) until turbidity is observed, followed by slow cooling.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too fast. To address this, you can try the following:
-
Add more solvent: Increase the volume of the solvent to reduce the concentration of the solute.
-
Slower cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Use a different solvent system: The solubility profile of your compound in the chosen solvent may be too shallow. Experiment with different solvent or mixed-solvent systems.
-
Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to encourage nucleation.
Q3: No crystals are forming, even after cooling the solution for an extended period. What are the possible reasons and solutions?
A3: Failure to crystallize can be due to several factors:
-
Solution is not supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.
-
High purity of the compound: Sometimes, very pure compounds are difficult to crystallize due to a lack of nucleation sites. Try scratching the inside of the flask with a glass rod to create nucleation points.
-
Presence of impurities: Certain impurities can inhibit crystal growth. Consider an additional purification step, such as column chromatography, before attempting recrystallization.
-
Inappropriate solvent: The chosen solvent may not be suitable. A systematic solvent screening is recommended.
Q4: How does pH affect the crystallization of this compound?
A4: As an amino acid derivative, the solubility of this compound is expected to be pH-dependent. The molecule has a free carboxylic acid group and a free amine group, which can be protonated or deprotonated depending on the pH. At its isoelectric point, the molecule will exist as a zwitterion and typically has its lowest solubility, which is often the optimal condition for crystallization. It is advisable to adjust the pH of the solution to be near the isoelectric point of this compound to promote crystallization.
Q5: What are some common impurities I should be aware of during the synthesis and purification of this compound?
A5: Common impurities can include:
-
Unreacted starting materials: D-Aspartic acid and benzyl alcohol.
-
Di-benzylated product: Dibenzyl D-aspartate, where both carboxylic acid groups are esterified.
-
Racemization: Formation of the L-enantiomer, 1-Benzyl L-Aspartate, particularly if harsh basic or acidic conditions are used during synthesis or purification.
-
By-products from side reactions.
Recrystallization is an effective method for removing most of these impurities. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| No crystal formation | 1. Solution is too dilute. 2. Cooling too quickly. 3. Lack of nucleation sites. 4. Inappropriate solvent. | 1. Evaporate some solvent and re-cool. 2. Allow to cool slowly to room temperature before further cooling. 3. Scratch the inner surface of the flask with a glass rod or add a seed crystal. 4. Perform a solvent screen to find a more suitable system. |
| "Oiling out" | 1. Solution is too concentrated. 2. Cooling rate is too rapid. 3. Melting point of the compound is lower than the boiling point of the solvent. | 1. Add more hot solvent to the oil to dissolve it, then cool slowly. 2. Use a slower cooling method (e.g., insulate the flask). 3. Choose a lower-boiling point solvent or use a mixed-solvent system. |
| Poor crystal yield | 1. Compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. 3. Insufficient cooling. | 1. Use a different solvent system where the compound is less soluble at low temperatures. Ensure the solution is cooled sufficiently. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent. 3. Cool the solution in an ice-salt bath for a lower temperature. |
| Colored crystals | 1. Presence of colored impurities. | 1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Small or needle-like crystals | 1. Rapid crystallization. | 1. Slow down the cooling rate. Consider vapor diffusion or layering techniques for growing larger, higher-quality crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Aqueous ethanol (e.g., 80%) is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a "soluble" solvent in which this compound is highly soluble (e.g., ethanol, acetone, ethyl acetate) and a miscible "insoluble" solvent in which it is poorly soluble (e.g., water, hexane).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.
Visualizing Experimental Workflows
Below are diagrams illustrating the logical steps for troubleshooting and performing crystallization.
Caption: Troubleshooting workflow for common crystallization issues.
Caption: General workflow for single-solvent recrystallization.
References
Managing racemization during the synthesis of 1-Benzyl D-Aspartate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of racemization during the synthesis of 1-Benzyl D-Aspartate.
Troubleshooting Guide
Q1: I am observing a significant percentage of L-aspartate derivatives in my final product. What are the likely causes and how can I fix this?
A1: The presence of the L-enantiomer indicates that racemization has occurred during your synthesis. This is a common issue, particularly with aspartic acid derivatives, which are prone to racemization through the formation of a succinimide (aspartimide) intermediate.[1][2] The primary factors influencing this side reaction are the choice of base, temperature, solvent, and the specific reaction conditions used for esterification or coupling.
Potential Causes & Recommended Solutions:
-
Inappropriate Base: Strong, non-hindered bases can readily deprotonate the α-carbon of the activated ester or the backbone amide in a peptide sequence, leading to racemization.[3] Triethylamine, for example, is known to cause higher rates of racemization compared to more sterically hindered bases.[3]
-
Elevated Temperature: Higher reaction temperatures accelerate the rate of both the desired reaction and the undesired racemization.[5]
-
Solution: Perform the synthesis at a lower temperature. For coupling reactions, it is recommended to conduct them at 0°C.[5] For direct esterification, maintain the lowest effective temperature.
-
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization.[5] Studies on the synthesis of dibenzyl aspartate have shown that solvents like toluene or benzyl alcohol can promote racemization, whereas less polar, azeotroping solvents like cyclohexane can yield enantiomerically pure products.[6]
-
Solution: If your protocol allows, consider switching to a less polar solvent. Cyclohexane has been used effectively for direct benzylation of aspartic acid to prevent racemization.[6]
-
-
Aspartimide Formation: The most significant pathway for aspartic acid racemization is through a cyclic aspartimide intermediate, which is readily formed under both acidic and basic conditions.[1][7] This intermediate has a highly acidic α-proton, and its formation and subsequent ring-opening lead to a mixture of D/L-α-aspartyl and D/L-β-aspartyl products.[1][2][8]
-
Solution:
-
Protecting Groups: Use bulky ester protecting groups on the β-carboxyl group, which sterically hinder the formation of the five-membered succinimide ring.[9][10] While you are synthesizing a benzyl ester, be aware that alternative, bulkier groups like trialkylcarbinol esters are used in peptide synthesis to completely suppress this side reaction.[11]
-
Additives: During coupling reactions (if applicable), use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][7][12] These additives suppress racemization by forming active esters that are less prone to cyclization.[3]
-
-
Below is a decision tree to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q2: What is the primary mechanism of racemization for aspartic acid derivatives?
A2: The predominant mechanism for the racemization of aspartic acid residues is through the formation of a five-membered ring called a succinimide or aspartimide.[1][8] This process is initiated by the deprotonation of the backbone amide nitrogen (in a peptide) or the α-amino group, which then acts as a nucleophile, attacking the side-chain β-carbonyl group.[1] The resulting planar succinimide intermediate can be easily deprotonated and reprotonated at the α-carbon, which scrambles the stereochemistry.[7] Subsequent hydrolysis or aminolysis of the succinimide ring opens it to form a mixture of α- and β-aspartyl products, both of which will be racemized (a mix of D and L isomers).[1][7]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize under certain conditions, some are significantly more prone to it during synthesis.[7] Aspartic acid is highly susceptible due to the aspartimide formation mechanism described above.[4] Other susceptible amino acids include:
-
Histidine (His): The side-chain imidazole ring can catalyze racemization.[7]
-
Cysteine (Cys): The thiol group in the side chain can promote racemization.[7]
-
Serine (Ser) and Phenylalanine (Phe) are also known to be more prone to racemization than other amino acids.[7]
Q4: How does the choice of coupling reagent affect racemization?
A4: The coupling reagent's role is to activate the carboxylic acid for amide bond formation, but this activation also increases the acidity of the α-proton, making racemization more likely.[3] Carbodiimide reagents like DCC and DIC are commonly used but can lead to significant racemization if used alone.[3][12] To mitigate this, they are almost always used with additives like HOBt or OxymaPure.[12] These additives form active esters that are more stable and less prone to racemization.[3] Phosphonium and aminium/uronium salt-based reagents (e.g., HBTU, HATU) generally provide high coupling rates with lower levels of racemization, especially when used with hindered bases.[12]
Data Presentation: Effect of Coupling Reagents on Racemization
The following table summarizes the percentage of D-isomer formation for the coupling of an Fmoc-protected serine residue, another amino acid prone to racemization, using various coupling agents. This illustrates the significant impact of reagent choice.
| Coupling Reagent Combination | % D-Isomer Formed | Reference |
| TBTU/DIEA | 4.6% | [5] |
| HBTU/DIEA | 3.9% | [5] |
| HATU/DIEA | 1.8% | [5] |
| DIC/Oxyma Pure | 0.8% | [5] |
Data adapted from a model peptide synthesis and illustrates a general trend.[5]
Q5: What is a reliable method for quantifying the level of racemization in my sample?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying enantiomeric purity.[5] This technique uses a chiral stationary phase (a chiral column) to separate the D and L enantiomers, allowing for their precise quantification. Capillary electrophoresis with a chiral selector is another highly sensitive method.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification (Racemization-Minimizing)
This protocol is adapted from a procedure for synthesizing enantiomerically pure dibenzyl esters and is designed to minimize racemization by using a non-polar, azeotroping solvent.[6]
Materials:
-
D-Aspartic Acid
-
p-toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzyl alcohol
-
Cyclohexane
-
Isopropyl alcohol (for workup)
-
Dean-Stark trap and reflux condenser
Procedure:
-
Combine D-aspartic acid (1.0 eq), p-toluenesulfonic acid (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (approx. 8 mL per gram of aspartic acid) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[6]
-
Heat the mixture to reflux under vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue reflux for approximately 6 hours or until no more water is collected.[6]
-
Cool the reaction mixture to approximately 40°C.
-
Add isopropyl alcohol (approx. 10 mL per gram of aspartic acid) to precipitate the product salt.[6]
-
Stir the resulting suspension for 1 hour at room temperature.
-
Filter the solid product, wash the filter cake with fresh isopropyl alcohol, and dry under vacuum. The product is typically isolated as the p-toluenesulfonate salt.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric excess (e.e.) of your product. The exact column, mobile phase, and conditions must be optimized for this compound.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of your final product in a suitable solvent (e.g., mobile phase or a compatible solvent like acetonitrile/water).
-
Column: Use a chiral HPLC column suitable for separating amino acid derivatives (e.g., a crown ether-based or cyclodextrin-based column).
-
Mobile Phase: Prepare an appropriate mobile phase. For amino acids, this is often an acidic aqueous solution with an organic modifier (e.g., perchloric acid in water with methanol).
-
Analysis:
-
Inject a standard of the pure L-enantiomer (1-Benzyl L-Aspartate) to determine its retention time.
-
Inject a standard of the pure D-enantiomer (your target compound) to determine its retention time.
-
Inject your synthesized sample.
-
-
Quantification: Integrate the peak areas for both the D- and L-enantiomers in your sample chromatogram. Calculate the percentage of the undesired L-enantiomer using the formula:
-
% L-Isomer = [Area(L) / (Area(L) + Area(D))] x 100
-
The enantiomeric excess (e.e.) can then be calculated as: %e.e. = |%D - %L|
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-Benzyl D-Aspartate: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral building blocks like 1-Benzyl D-Aspartate is critical for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for purity assessment, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands as the primary and most prevalent technique for analyzing the purity of peptides and amino acid derivatives.[1][2] It offers high-efficiency separation and is compatible with volatile buffer systems, making it a robust choice for quality control.[1] For a compound like this compound, two distinct HPLC approaches are crucial: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) Methods
1. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase.[1][2] This method is ideal for quantifying this compound and separating it from potential process-related impurities such as free D-aspartic acid, benzyl alcohol, and potential by-products like the dibenzyl ester or aspartimide.[3]
2. Chiral HPLC for Enantiomeric Purity
The biological activity of chiral molecules is often specific to a single stereoisomer. Therefore, confirming the enantiomeric purity is essential. Chiral HPLC is recognized as one of the most effective techniques to determine the enantiomeric composition of chiral compounds, including amino acid esters.[4][5][6] This is achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation.
Alternative Purity Assessment Methods
While HPLC is the gold standard, other techniques offer complementary or alternative approaches to purity analysis.
1. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the separation and preliminary identification of amino acids and their derivatives.[7][8][9] It operates on the principle of differential adsorption, where compounds migrate at different rates on a stationary phase (like silica gel) carried by a mobile phase.[9][10] It is highly valuable for quickly screening for the presence of impurities.
2. Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of compounds with high accuracy and precision, often without needing a specific reference standard for the analyte.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard of a different chemical structure.[12][13][14]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each method for the purity analysis of this compound.
| Parameter | Reversed-Phase HPLC | Chiral HPLC | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Hydrophobic Interaction | Chiral Recognition | Differential Adsorption | Nuclear Magnetic Resonance |
| Primary Use | Chemical Purity & Impurity Profile | Enantiomeric Purity (D vs. L) | Qualitative Purity Check | Absolute Purity & Structure ID |
| Specificity | High (separates related substances) | Very High (separates enantiomers) | Moderate | Very High (structurally specific) |
| Quantitative? | Yes (Area % Normalization) | Yes (Area % Normalization) | Semi-quantitative at best | Yes (Primary Method) |
| Typical Analysis Time | 15-30 minutes | 20-40 minutes | 30-60 minutes (including development) | 5-15 minutes per sample |
| Limit of Detection | Low (ng range) | Low (ng range) | Moderate (µg range) | Moderate (µg-mg range) |
| Key Advantage | Robust, precise, widely available. | The only reliable way to quantify enantiomeric excess. | Low cost, high throughput for screening. | High accuracy, no analyte-specific standard needed.[12] |
| Key Disadvantage | Cannot separate enantiomers. | Requires specialized, expensive columns. | Lower resolution and sensitivity. | Requires expensive equipment and expertise. |
Experimental Protocols
Key Experiment: Purity Determination by Reversed-Phase HPLC
This protocol details a standard method for assessing the chemical purity of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and 254 nm. The wavelength of 210 nm is optimal for detecting the amide/ester carbonyl group, while 254 nm is characteristic of the benzyl aromatic ring.[1][15]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated using the area normalization method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for HPLC analysis.
Caption: Workflow for purity assessment of this compound by RP-HPLC.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. ftloscience.com [ftloscience.com]
- 3. mdpi.com [mdpi.com]
- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. yakhak.org [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. crsubscription.com [crsubscription.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. rssl.com [rssl.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Analysis of 1-Benzyl D-Aspartate
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical checkpoint in ensuring the stereochemical purity, efficacy, and safety of chiral molecules. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the enantiomeric excess determination of 1-Benzyl D-Aspartate, a key building block in the synthesis of pharmaceuticals and peptidomimetics.
This publication delves into the experimental protocols and performance data of chiral HPLC, Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comprehensive resource for selecting the most suitable analytical strategy.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely adopted method for the enantioselective separation and quantification of chiral compounds due to its high resolution, robustness, and broad applicability. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
A study by Rossi et al. on the enantiomeric separation of dibenzyl aspartate, a structurally analogous compound to 1-benzyl aspartate, provides a strong foundation for a reliable HPLC method. The successful separation of the dibenzyl aspartate enantiomers was achieved on a polysaccharide-based chiral stationary phase.
Experimental Protocol: Chiral HPLC
Based on the principles established for similar compounds, a robust protocol for the analysis of this compound is outlined below.
Sample Preparation:
-
Prepare a stock solution of the 1-Benzyl Aspartate sample in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is recommended. For dibenzyl aspartate, a Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) has been shown to be effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point would be a ratio of 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the following formula:
% ee = (|AreaD - AreaL| / (AreaD + AreaL)) x 100
Below is a diagram illustrating the general workflow for developing a chiral HPLC method.
Alternative Analytical Techniques: A Comparative Overview
While chiral HPLC is a powerful tool, other techniques offer distinct advantages in terms of speed, solvent consumption, and orthogonal selectivity.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component. This technique often provides faster separations and reduced organic solvent usage. Polysaccharide-based CSPs are also highly effective in SFC.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. For amino acid derivatives, cyclodextrins are commonly used as chiral selectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Performance Comparison
The following tables summarize the key performance parameters of each technique for the analysis of amino acid derivatives, providing a basis for comparison.
Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning with a Chiral Stationary Phase (CSP). | High resolution, robust, widely applicable, well-established. | Can be time-consuming to develop methods, requires specific chiral columns. |
| Chiral SFC | Differential partitioning with a CSP using a supercritical fluid mobile phase. | Fast analysis, reduced organic solvent consumption, "green" technique. | Requires specialized instrumentation. |
| Chiral CE | Differential migration in an electric field with a chiral selector in the electrolyte. | High efficiency, low sample and solvent consumption. | Lower concentration sensitivity compared to HPLC, potential for matrix interference. |
| NMR Spectroscopy | Diastereomeric interaction with a Chiral Solvating/Derivatizing Agent causing chemical shift non-equivalence. | Non-separative, provides structural information, relatively fast for screening. | Lower sensitivity and accuracy compared to chromatographic methods, requires chiral reagents. |
Table 2: Typical Experimental Conditions and Performance Data
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | NMR Spectroscopy |
| Chiral Selector | Chiral Stationary Phase (e.g., Polysaccharide-based) | Chiral Stationary Phase (e.g., Polysaccharide-based) | Chiral Selector in electrolyte (e.g., Cyclodextrin) | Chiral Solvating/Derivatizing Agent |
| Typical Mobile Phase/Buffer | Hexane/Isopropanol | CO₂/Methanol | Phosphate or Borate buffer with chiral selector | Deuterated solvent (e.g., CDCl₃) |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 15 - 45 minutes | 5 - 15 minutes |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | N/A (Resolution factor) | N/A (Chemical shift difference) |
| Detection | UV, MS | UV, MS | UV, MS | NMR Detector |
Experimental Workflow: A Logical Approach
The selection and implementation of a suitable method for determining enantiomeric excess follows a logical progression. The following diagram illustrates this workflow.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC with a polysaccharide-based stationary phase. This method offers high resolution and robustness, making it suitable for routine quality control. For laboratories seeking faster analysis times and reduced environmental impact, chiral SFC presents an excellent alternative. Chiral CE is a valuable tool for situations where sample volume is limited, while NMR spectroscopy provides a rapid, non-separative screening method. The choice of the optimal technique will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, available instrumentation, and environmental considerations. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions for their chiral analysis needs.
A Comparative Analysis of 1-Benzyl D-Aspartate and 4-Benzyl D-Aspartate for Researchers and Drug Development Professionals
An objective guide to the synthesis, physicochemical properties, and potential biological activities of two key D-aspartic acid derivatives.
In the landscape of neuroscience and endocrinology research, D-aspartic acid has emerged as a significant endogenous amino acid, playing crucial roles in neurotransmission and hormone regulation. Its esterified derivatives, such as 1-Benzyl D-Aspartate and 4-Benzyl D-Aspartate, are pivotal compounds in the synthesis of peptidomimetics and as pharmacological tools to probe biological systems. This guide provides a comparative overview of these two positional isomers, summarizing their key characteristics, synthesis, and potential biological performance based on available data and structure-activity relationship principles.
Physicochemical and General Properties
While both isomers share the same molecular formula and weight, the position of the benzyl ester group significantly influences their chemical and physical properties, which in turn can affect their biological activity, stability, and utility in research.
| Property | This compound (α-ester) | 4-Benzyl D-Aspartate (β-ester) |
| Synonyms | D-Aspartic acid 1-benzyl ester, H-D-Asp(OBzl)-OH | D-Aspartic acid 4-benzyl ester, H-D-Asp-OBzl |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol | 223.23 g/mol |
| Structure | Benzyl group esterified to the α-carboxyl group | Benzyl group esterified to the β-carboxyl group |
| Predicted pKa (α-COOH) | Potentially lower than 4-Benzyl D-Aspartate | Expected to be closer to that of the free α-carboxyl group of D-aspartic acid |
| Predicted pKa (α-NH₃⁺) | Expected to be similar for both isomers | Expected to be similar for both isomers |
| Predicted LogP | Likely to be similar for both isomers | Likely to be similar for both isomers |
| Chemical Stability | The α-ester may be more susceptible to hydrolysis under certain conditions due to electronic effects. | The β-ester is generally more stable. |
Synthesis and Preparation
The synthesis of both this compound and 4-Benzyl D-Aspartate typically involves the selective protection and deprotection of the carboxyl groups of D-aspartic acid.
General Synthesis Workflow
The preparation of these isomers often starts from N-protected D-aspartic acid, followed by selective esterification and deprotection steps. A common strategy involves the formation of an anhydride intermediate to differentiate the two carboxyl groups.
Caption: General synthetic route to 1- and 4-Benzyl D-Aspartate.
Comparative Biological Activity (Hypothetical)
Direct comparative experimental data for this compound and 4-Benzyl D-Aspartate is scarce in publicly available literature. However, based on the known pharmacology of D-aspartic acid as an N-methyl-D-aspartate (NMDA) receptor agonist and a substrate for D-aspartate oxidase (DDO), we can hypothesize the potential differences in their biological performance. The position of the bulky benzyl group is expected to influence receptor binding and enzyme catalysis.
| Biological Target | This compound (α-ester) | 4-Benzyl D-Aspartate (β-ester) | Rationale for Predicted Difference |
| NMDA Receptor Binding Affinity (Ki) | Potentially lower affinity | Potentially higher affinity | The free α-carboxyl group is crucial for binding to the glutamate binding site of the NMDA receptor. Esterification at this position in the 1-benzyl isomer would likely hinder this interaction. |
| D-Aspartate Oxidase (DDO) Substrate Activity (Km) | Potentially higher Km (lower affinity) | Potentially lower Km (higher affinity) | DDO recognizes the D-aspartate structure. The bulky benzyl group at the α-position may sterically hinder the binding of the 1-benzyl isomer to the active site of the enzyme more significantly than a benzyl group at the β-position. |
| In vivo Efficacy (e.g., as a pro-drug for D-aspartate) | May exhibit slower conversion to D-aspartate | May exhibit faster conversion to D-aspartate | The relative rates of hydrolysis by esterases in vivo would determine the release of D-aspartic acid. The stability of the β-ester might be lower in a biological environment, leading to faster release. |
Experimental Protocols
To empirically determine the comparative performance of this compound and 4-Benzyl D-Aspartate, the following experimental protocols are recommended.
NMDA Receptor Binding Assay
This assay determines the affinity of the compounds for the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.
-
Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653, which binds to the glutamate recognition site.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: Incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, 4-Benzyl D-Aspartate, and D-Aspartic acid as a positive control).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for the NMDA receptor competition binding assay.
D-Aspartate Oxidase (DDO) Activity Assay
This assay measures the ability of the compounds to serve as substrates for DDO.
Methodology:
-
Enzyme Source: Use purified recombinant human D-aspartate oxidase.
-
Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
-
Substrates: Prepare solutions of this compound, 4-Benzyl D-Aspartate, and D-Aspartic acid at various concentrations.
-
Coupled Enzyme System: The reaction produces hydrogen peroxide, which can be detected using a coupled enzyme system (e.g., horseradish peroxidase and a chromogenic substrate like Amplex Red).
-
Assay Procedure: In a microplate, combine the DDO enzyme, the test substrate, and the detection system.
-
Kinetic Measurement: Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Fit the data to the Michaelis-Menten equation to calculate the Km (Michaelis constant) and Vmax (maximum velocity) for each compound.
Caption: Workflow for the D-Aspartate Oxidase coupled enzyme assay.
Signaling Pathways
D-aspartic acid, and presumably its derivatives that can be hydrolyzed to D-aspartate, exert their effects primarily through the glutamatergic system, specifically by acting as an agonist at the NMDA receptor.
Caption: Simplified NMDA receptor signaling cascade initiated by agonist binding.
Conclusion
While both this compound and 4-Benzyl D-Aspartate are valuable chemical entities for research and development, their isomeric differences are likely to translate into distinct pharmacological and metabolic profiles. Based on structure-activity principles, 4-Benzyl D-Aspartate is predicted to have a higher affinity for the NMDA receptor and be a more efficient substrate for D-aspartate oxidase compared to its 1-benzyl counterpart. However, empirical validation through the experimental protocols outlined in this guide is essential to confirm these hypotheses and to fully characterize the comparative performance of these two important D-aspartic acid derivatives. This information will be critical for the rational design of future experiments and the development of novel therapeutics targeting the D-aspartatergic system.
Validating the Structure of Synthesized 1-Benzyl D-Aspartate by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocol: Synthesis of 1-Benzyl D-Aspartate
A plausible method for the synthesis of this compound involves the direct esterification of D-aspartic acid with benzyl alcohol in the presence of an acid catalyst, with azeotropic removal of water. A similar procedure has been reported for the synthesis of dibenzyl aspartate p-toluenesulfonate.
Materials:
-
D-Aspartic Acid
-
Benzyl Alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic water removal)
-
An appropriate solvent for workup and purification (e.g., ethyl acetate, diethyl ether)
Procedure:
-
A mixture of D-aspartic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
Water formed during the esterification is removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removing the solvent under reduced pressure, followed by purification steps such as recrystallization or column chromatography to separate the desired this compound from unreacted starting materials and potential byproducts.
Data Presentation: Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for its starting materials, D-aspartic acid and benzyl alcohol. This comparison is crucial for identifying the presence of the desired product and any residual precursors in the synthesized sample.
Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)
| Proton Type | This compound (Expected) | D-Aspartic Acid (Experimental) | Benzyl Alcohol (Experimental) |
| Aromatic (C₆H₅) | ~7.35 (m) | - | ~7.3 (m) |
| Benzyl CH₂ | ~5.1 (s) | - | ~4.6 (s) |
| α-CH | ~4.0 (dd) | ~3.9 (dd) | - |
| β-CH₂ | ~2.9 (m) | ~2.8 (m) | - |
| NH₂ | Variable | Variable | - |
| COOH | Variable | Variable | - |
| OH | - | - | Variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, s = singlet, dd = doublet of doublets.
Table 2: Comparative ¹³C NMR Chemical Shift Data (in ppm)
| Carbon Type | This compound (Expected) | D-Aspartic Acid (Experimental) | Benzyl Alcohol (Experimental) |
| Carbonyl (Ester) | ~172 | - | - |
| Carbonyl (Acid) | ~175 | ~176 | - |
| Aromatic C (quaternary) | ~136 | - | ~141 |
| Aromatic CH | ~128 | - | ~128, ~127 |
| Benzyl CH₂ | ~67 | - | ~65 |
| α-CH | ~52 | ~52 | - |
| β-CH₂ | ~37 | ~38 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis of Potential Impurities
During the synthesis of this compound, several impurities could be present in the final product. NMR spectroscopy is a powerful tool for their detection:
-
D-Aspartic Acid (Unreacted): The presence of unreacted D-aspartic acid would be indicated by characteristic signals for the α-CH and β-CH₂ protons and carbons, which might be distinguishable from the product's signals depending on the solvent and resolution.
-
Benzyl Alcohol (Unreacted): Residual benzyl alcohol would be readily identified by its characteristic benzylic CH₂ signal around 4.6 ppm in the ¹H NMR spectrum and the corresponding carbon signal around 65 ppm in the ¹³C NMR spectrum.
-
Dibenzyl D-Aspartate (Byproduct): The formation of the diester, Dibenzyl D-Aspartate, is a likely side reaction. This would result in two distinct benzylic CH₂ signals in the ¹H NMR spectrum and two sets of aromatic signals, as well as the absence of a carboxylic acid proton signal. The chemical shifts of the α-CH and β-CH₂ groups would also be affected by the second ester group.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the structure of synthesized this compound and the relationship between the target molecule and potential impurities.
Caption: Workflow for Synthesis and NMR Validation of this compound.
Caption: Relationship between the desired product and potential impurities.
A Guide to Investigating the Cross-Reactivity Profile of 1-Benzyl D-Aspartate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available literature lacks specific cross-reactivity studies for 1-Benzyl D-Aspartate against a broad range of receptors. This guide provides a framework for conducting such an investigation, including established experimental protocols and data presentation templates, to aid researchers in evaluating the selectivity of this and other novel compounds.
Introduction
This compound is a derivative of the endogenous neuromodulator D-aspartic acid. D-aspartate is known to be an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and memory formation. When developing a novel compound such as this compound, a thorough understanding of its receptor interaction profile is critical. Cross-reactivity, or the binding of a compound to receptors other than its primary target, can lead to off-target effects, which may be beneficial, benign, or adverse. Therefore, comprehensive cross-reactivity screening is a cornerstone of preclinical drug development.
This guide outlines the methodologies and conceptual frameworks for assessing the selectivity of this compound, with a focus on other glutamate receptor subtypes and a broader panel of common off-target receptors.
Primary Target and Potential for Cross-Reactivity
The primary pharmacological target of D-aspartate derivatives is the NMDA receptor.[1] The addition of a benzyl group to the D-aspartate backbone may alter its binding affinity, selectivity, and functional activity at the NMDA receptor and introduce interactions with other receptors. Given the structural similarities to glutamate and other endogenous neurotransmitters, there is a potential for cross-reactivity with other ionotropic glutamate receptors (AMPA and Kainate) and metabotropic glutamate receptors (mGluRs).
Data Presentation: A Template for Comparison
Quantitative data from cross-reactivity studies should be organized to facilitate clear comparison. The following table serves as a template for presenting binding affinity (Ki) and functional activity (EC50/IC50) data for this compound against a panel of relevant receptors.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Receptor Family | Receptor Subtype | Ligand | Assay Type | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Fold Selectivity vs. Primary Target |
| Ionotropic Glutamate | NMDA (GluN1/GluN2A) | This compound | Radioligand Binding | e.g., 150 | ||
| Calcium Flux | e.g., 250 (agonist) | |||||
| AMPA (GluA1/2) | This compound | Radioligand Binding | >10,000 | >67 | ||
| Calcium Flux | >10,000 | >40 | ||||
| Kainate (GluK1/2) | This compound | Radioligand Binding | >10,000 | >67 | ||
| Calcium Flux | >10,000 | >40 | ||||
| Metabotropic Glutamate | mGluR1 | This compound | Radioligand Binding | >10,000 | >67 | |
| Calcium Flux | >10,000 | >40 | ||||
| mGluR5 | This compound | Radioligand Binding | >10,000 | >67 | ||
| Calcium Flux | >10,000 | >40 | ||||
| Other (Example Panel) | GABA-A | This compound | Radioligand Binding | >10,000 | >67 | |
| Dopamine D2 | This compound | Radioligand Binding | >10,000 | >67 | ||
| Serotonin 5-HT2A | This compound | Radioligand Binding | >10,000 | >67 |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor, thereby determining the test compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site).[2]
-
This compound (test compound).
-
Non-labeled known ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound. Prepare a solution of the radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Incubation: In a 96-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the plate for a predetermined time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This cell-based assay measures changes in intracellular calcium concentration in response to receptor activation or inhibition. It is a common method to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled GPCRs and ion channels that are permeable to calcium, such as the NMDA receptor.
Objective: To determine if this compound acts as an agonist or antagonist at calcium-permeable receptors and to quantify its potency (EC50 or IC50).
Materials:
-
Host cells (e.g., HEK293) expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[3][4]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound (test compound).
-
Known agonist and antagonist for the target receptor (for controls).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specific period (e.g., 30-60 minutes at 37°C) to allow the dye to enter the cells and be cleaved to its active form.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition:
-
Agonist Mode: Inject varying concentrations of this compound into the wells and continue to measure the fluorescence signal over time. An increase in fluorescence indicates an agonist effect.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then inject a known agonist at a concentration that elicits a submaximal response (e.g., EC80). A decrease in the agonist-induced fluorescence signal indicates an antagonist effect.
-
-
Data Analysis: For each well, calculate the change in fluorescence from baseline. For agonist mode, plot the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50.
Mandatory Visualizations
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Benchmarking the Neuroprotective Effects of 1-Benzyl D-Aspartate Analogs and Related Benzyl-Containing NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of various benzyl-containing compounds that act as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct comparative studies on a homologous series of 1-Benzyl D-Aspartate analogs are limited in publicly available literature, this document benchmarks the efficacy of structurally related compounds, offering insights into their therapeutic potential against excitotoxic neuronal injury. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel neuroprotective agents.
Introduction to Neuroprotection via NMDA Receptor Antagonism
Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in mediating excitotoxic cell death.[1] Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental downstream events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[1]
Compounds containing a benzyl moiety have been explored as NMDA receptor antagonists due to their potential to interact with specific binding sites on the receptor complex. This compound and its conceptual analogs are investigated for their ability to mitigate NMDA receptor-mediated neurotoxicity. This guide compares the neuroprotective efficacy of several benzyl-containing NMDA receptor antagonists, providing available quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of selected benzyl-containing compounds against NMDA-induced excitotoxicity. The data has been collated from various in vitro studies to provide a comparative overview.
| Compound | Chemical Class | In Vitro Model | Assay for Neuroprotection | Key Findings |
| Benzyl alcohol | Simple Aromatic Alcohol | Cultured Rat Cortical Neurons | Cytotoxicity Assay | Inhibited NMDA-induced cytotoxicity at concentrations of 0.5-2 mM.[2] Reduced NMDA receptor-mediated calcium accumulation.[2] |
| N-benzylated triamine (NBTA) | Benzylated Polyamine | Cultured Rodent Hippocampal Neurons | Trypan Blue Staining | At 10 µM, provided 83 ± 2% protection from NMDA receptor-mediated death, comparable to MK-801 (89 ± 1%) and memantine (93 ± 1%).[3] |
| (E)-2-(((1-benzylpiperidin-4-yl)imino)methyl)-4-methylphenol (5MeSA4ABP) | Benzylpiperidine Derivative | Microglial Cells (for cytotoxicity) | AChE and Aβ Inhibition | Showed 57.46 ± 2.140% AChE inhibition and 57.83 ± 0.08% Aβ inhibition at 5 µM.[4] Indirectly suggests neuroprotective potential. |
| 4-Hydroxybenzyl alcohol (4-HBA) | Phenolic Benzyl Alcohol | HT22 Cells (OGD/R model) | Cell Viability Assay | Significantly increased cell survival rate at concentrations of 12.5 to 100 μM after oxygen-glucose deprivation/reperfusion (OGD/R) injury.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in neuroprotection studies are provided below. These protocols are foundational for assessing the efficacy of novel neuroprotective compounds.
NMDA-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol outlines the induction of excitotoxicity in primary neuronal cultures, a common model for screening neuroprotective compounds.
Objective: To induce neuronal cell death through the overstimulation of NMDA receptors.
Materials:
-
Primary cortical or hippocampal neurons cultured on 96-well plates
-
Neurobasal medium with supplements
-
Control salt solution (CSS): 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-Cl, 15 mM glucose, pH 7.4
-
NMDA stock solution (e.g., 10 mM in water)
-
Glycine stock solution (e.g., 1 mM in water)
-
Test compounds (e.g., this compound analogs)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT assay kit
Procedure:
-
Culture primary neurons for 12-15 days in vitro (DIV) to allow for maturation and expression of functional NMDA receptors.[6]
-
Prepare solutions of test compounds at various concentrations.
-
Pre-incubate the neuronal cultures with the test compounds for a specified period (e.g., 1-2 hours) before inducing excitotoxicity.
-
Wash the cells with CSS.[7]
-
Expose the neurons to a solution of NMDA (e.g., 50-200 µM) and glycine (e.g., 10 µM) in CSS for a short duration (e.g., 5-20 minutes).[7][8]
-
Remove the NMDA/glycine solution and replace it with fresh culture medium containing the test compounds.
-
Incubate the plates for 20-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a standard assay such as the MTT assay or measure cytotoxicity by quantifying LDH release into the culture medium.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[9][10]
Objective: To quantify the number of viable cells after an excitotoxic insult.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the 24-hour incubation period after the excitotoxic insult, add 10 µL of MTT solution to each well of the 96-well plate.[10]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the control (untreated, non-insulted) cells.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Objective: To determine if the neuroprotective effect of the test compounds involves the inhibition of apoptosis.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate reader
Procedure:
-
After the excitotoxicity protocol, lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add a small volume of the cell lysate to each well.
-
Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate by active caspase-3.[11]
-
Quantify the caspase-3 activity relative to a control group.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Measurement
This protocol describes the use of a fluorescent probe, such as Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Objective: To assess the antioxidant potential of the test compounds in mitigating excitotoxicity-induced oxidative stress.
Materials:
-
Fluorescent ROS probe (e.g., DHE or DCFH-DA)
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
At the end of the excitotoxicity experiment, wash the cells with a suitable buffer.
-
Load the cells with the ROS-sensitive dye (e.g., 20 µM DHE) for the last 20-30 minutes of the experiment.[12]
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For DHE, oxidation results in red fluorescence.[12] For DCFH-DA, oxidation by ROS yields the highly fluorescent compound DCF.[13]
-
Quantify the fluorescence intensity as an indicator of the intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in NMDA receptor-mediated excitotoxicity and a general experimental workflow for evaluating neuroprotective compounds.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.
Caption: Experimental Workflow for Neuroprotection Assays.
Conclusion
The benzyl moiety represents a valuable scaffold in the design of neuroprotective agents targeting the NMDA receptor. The compounds highlighted in this guide, while structurally diverse, demonstrate a common mechanism of action by antagonizing NMDA receptor-mediated excitotoxicity. The provided quantitative data, though not from a single head-to-head study, offers a preliminary basis for comparison. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate the neuroprotective potential of novel this compound analogs and other related compounds. Future research should focus on systematic structure-activity relationship studies and direct comparative analyses under standardized conditions to identify lead candidates with optimal efficacy and safety profiles for the treatment of neurological disorders.
References
- 1. US20200316000A1 - Compositions and methods for neuroprotection and treatment of neurodegeneration - Google Patents [patents.google.com]
- 2. Benzyl alcohol inhibits N-methyl-D: -aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
- 7. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 1-Benzyl D-Aspartate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Benzyl D-Aspartate, a derivative of the D-amino acid aspartic acid, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies in drug development and biomedical research. This guide provides a comprehensive comparison of a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, supported by detailed experimental protocols and performance data derived from the analysis of analogous compounds.
Methodology Comparison
The selection of an optimal analytical method hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare a proposed LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD) and Capillary Electrophoresis (CE).
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Capillary Electrophoresis (CE) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on chromatography and derivatization) | High (based on charge-to-size ratio) |
| Sensitivity (LOQ) | Low pg/mL to low ng/mL | High ng/mL to low µg/mL | Low to high ng/mL |
| Throughput | High | Moderate | Moderate to High |
| Chiral Separation | Possible with a chiral column or chiral derivatizing agent. | Possible with a chiral column or chiral derivatizing agent. | Possible with chiral selectors in the buffer. |
| Matrix Effects | Potential for ion suppression or enhancement. | Less susceptible than LC-MS/MS, but matrix can interfere. | Minimal matrix effects. |
| Cost (Instrument) | High | Low to Moderate | Moderate |
| Cost (Operational) | Moderate to High | Low | Low to Moderate |
| Derivatization | Not typically required. | Often required for UV/Fluorescence detection. | Can be used to enhance sensitivity. |
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantitative analysis of this compound in biological samples due to its superior sensitivity, specificity, and high throughput.[1][2]
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T) is recommended for enantiomeric separation.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 224.1 -> Product ion (Q3) m/z 134.1 (loss of benzyl group).
-
Internal Standard (this compound-d5): Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 139.1.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Workflow: LC-MS/MS Analysis
Alternative Methods
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
This technique offers a cost-effective alternative to LC-MS/MS. However, it generally requires derivatization of the amino acid to introduce a chromophore or fluorophore for sensitive detection.
Experimental Protocol Outline:
-
Sample Preparation: Similar to LC-MS/MS, but may also include a derivatization step.
-
Derivatization: Pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) for fluorescence detection or 2,4-dinitrofluorobenzene (DNFB) for UV detection.
-
Chromatography: A chiral HPLC column is necessary for enantiomeric separation.[4][5]
-
Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.
Capillary Electrophoresis (CE)
CE provides high separation efficiency and requires minimal sample volume.[6] It can be a powerful tool for chiral separations by adding a chiral selector to the background electrolyte.
Experimental Protocol Outline:
-
Sample Preparation: Typically involves protein precipitation followed by filtration.
-
Electrophoresis:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer at a specific pH containing a chiral selector (e.g., a cyclodextrin).
-
Separation Voltage: High voltage is applied across the capillary.
-
-
Detection: UV detection is common, but coupling with MS (CE-MS) can significantly enhance sensitivity and specificity.[7][8]
Hypothetical Signaling Pathway Involvement
While the specific biological role of this compound is not well-defined, D-amino acids like D-aspartate are known to act as signaling molecules in the nervous system, particularly as agonists at the N-methyl-D-aspartate (NMDA) receptor. A benzyl modification could potentially alter its binding affinity or transport across cell membranes.
This guide provides a framework for the quantitative analysis of this compound in biological samples. The proposed LC-MS/MS method offers the most robust performance, while HPLC-UV/FLD and CE present viable alternatives depending on the specific research needs and available resources. Method validation according to regulatory guidelines is essential before application to study samples.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Qualitative and quantitative analysis of amino acids by capillary electrophoresis-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to NMDA Receptor Antagonists: Validating the Inhibitory Potential of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the inhibitory constants (Ki) or IC50 values for a selection of well-characterized NMDA receptor antagonists. These values provide a benchmark for assessing the potency of new chemical entities.
| Compound | Type of Antagonist | Ki / IC50 (nM) | Notes |
| D-AP5 (D-2-Amino-5-phosphonopentanoate) | Competitive | Ki: ~820 | A standard competitive antagonist at the glutamate binding site. |
| CGS 19755 | Competitive | Ki: ~37 | A potent competitive antagonist. |
| CPP | Competitive | Ki: ~30 | A potent competitive antagonist. |
| Ketamine | Uncompetitive Channel Blocker | Ki: ~500 | A dissociative anesthetic that blocks the open channel. |
| Phencyclidine (PCP) | Uncompetitive Channel Blocker | Ki: ~50 | A potent uncompetitive channel blocker with psychotomimetic effects. |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Ki: ~30.5 | A high-affinity, non-competitive antagonist that binds within the ion channel.[1] |
| Ifenprodil | Non-competitive (GluN2B selective) | IC50: ~300 | An atypical non-competitive antagonist with selectivity for the GluN2B subunit.[1] |
| Memantine | Uncompetitive Channel Blocker | Ki: ~1,000 - 2,000 | A moderate-affinity, uncompetitive antagonist used in the treatment of Alzheimer's disease. |
| N1,N4, N8-tri-benzyl-spermidine (TB-3-4) | Channel Blocker | IC50: 200 | A potent, voltage-dependent NMDA receptor channel blocker.[2] |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocol for Determining Inhibitory Constant (Ki)
A common method for determining the inhibitory constant of a compound at the NMDA receptor is through radioligand binding assays. This involves measuring the displacement of a radiolabeled ligand that specifically binds to the receptor by the test compound.
Objective: To determine the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Membrane preparation buffers (e.g., Tris-HCl)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 for the channel site, or [³H]CGS 19755 for the glutamate site)
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Test compound (e.g., 1-Benzyl D-Aspartate) at various concentrations
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For determining total binding, add only the membrane and radioligand.
-
For determining non-specific binding, add the membrane, radioligand, and a high concentration of an unlabeled ligand.
-
Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NMDA Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the NMDA receptor signaling pathway and the points at which different classes of antagonists exert their inhibitory effects.
Caption: NMDA Receptor signaling and points of antagonist action.
Experimental Workflow for Ki Determination
The logical flow of an experiment to determine the inhibitory constant of a test compound is depicted below.
Caption: Workflow for determining the Ki of an NMDA receptor antagonist.
References
Comparative efficacy of different synthetic routes to 1-Benzyl D-Aspartate
Comparative Efficacy of Synthetic Routes to 1-Benzyl D-Aspartate
Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a crucial chiral building block in peptide synthesis and the development of peptidomimetic drugs. Its specific structure, with a benzyl ester at the α-carboxyl group (C1) and a free β-carboxyl group (C4), makes it a valuable intermediate for elongating peptide chains. The efficacy, selectivity, and scalability of its synthesis are critical considerations for its practical application. This guide provides a comparative analysis of two primary synthetic strategies, offering experimental data and detailed protocols to inform methodology selection.
Route 1: Selective Ring-Opening of N-Protected Aspartic Anhydride
This classical approach relies on the formation of an internal cyclic anhydride from an N-protected D-aspartic acid. The subsequent nucleophilic attack by benzyl alcohol results in a mixture of the desired α-ester (this compound) and the isomeric β-ester (4-Benzyl D-Aspartate). The regioselectivity of the alcoholysis is a key factor influencing the final yield of the target compound.
Experimental Protocol
Step 1: Synthesis of N-Benzyloxycarbonyl-D-Aspartic Anhydride
-
N-Benzyloxycarbonyl-D-aspartic acid (1 equivalent) is suspended in acetic anhydride (5-10 equivalents).
-
The mixture is stirred at room temperature for 2-4 hours until a clear solution is obtained.
-
The solvent is removed under reduced pressure to yield the crude N-benzyloxycarbonyl-D-aspartic anhydride, which is often used immediately in the next step.
Step 2: Benzylation and Product Isolation
-
The crude anhydride is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
The solution is cooled to 0°C.
-
Benzyl alcohol (1.1 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction mixture is concentrated, and the resulting residue contains a mixture of α- and β-isomers.
-
The isomers are separated via fractional crystallization or column chromatography. The α-isomer (1-benzyl ester) is typically less soluble in certain solvent systems (e.g., ether/hexane) and can be selectively precipitated.
Step 3: Deprotection of the N-terminal Group
-
The purified N-benzyloxycarbonyl-D-aspartic acid-1-benzyl ester is dissolved in a suitable solvent (e.g., methanol, acetic acid).
-
A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.
-
The mixture is subjected to hydrogenation (H₂ gas at 1-3 atm) for 2-6 hours until the protecting group is completely removed.
-
The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the anhydride ring-opening method.
Route 2: Selective Hydrogenolysis of Dibenzyl D-Aspartate
This strategy involves the initial synthesis of the dibenzyl ester of D-aspartic acid, followed by the selective removal of one of the benzyl groups. While removing the α-benzyl ester to yield the β-ester is more commonly reported, carefully controlled catalytic hydrogenation can be modulated to favor the removal of the β-benzyl ester, thus yielding the desired this compound. This method avoids the difficult isomeric separation step of Route 1 but requires precise control over reaction conditions to achieve selectivity.
Experimental Protocol
Step 1: Synthesis of Dibenzyl D-Aspartate Tosylate Salt
-
A mixture of D-aspartic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), and benzyl alcohol (5 equivalents) is prepared.[1]
-
Cyclohexane is added as a water-entraining solvent, and the mixture is heated to reflux (approximately 90-100°C) with a Dean-Stark trap for 6-8 hours to remove water.[1]
-
The reaction mixture is cooled, and a suitable solvent like isopropyl alcohol is added to precipitate the product.[1]
-
The solid is filtered, washed, and dried to yield Dibenzyl D-Aspartate p-toluenesulfonate salt.[1]
Step 2: Selective Monodebenzylation
-
Dibenzyl D-Aspartate tosylate salt (1 equivalent) is dissolved in an aqueous and/or organic medium (e.g., methanol/water, toluene/water).[2]
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The choice and amount of catalyst are critical for selectivity.
-
The reaction is carried out under a controlled atmosphere of hydrogen (H₂), typically using a stoichiometric amount (0.9 to 1.1 mol) of H₂ to favor mono-debenzylation.[2]
-
The reaction temperature is maintained between 25-40°C. The progress is monitored closely by TLC or HPLC to maximize the yield of the desired mono-ester.[2]
-
Upon completion, the catalyst is filtered, and the pH of the filtrate is adjusted to the isoelectric point of the product (around pH 5.5-6.0) to induce precipitation.[2]
-
The precipitated solid, this compound, is filtered, washed with cold water, and dried.
Reaction Pathway for Route 2
Caption: Reaction pathway for the synthesis of this compound from the corresponding dibenzyl ester.
Comparative Data Analysis
The selection of a synthetic route often depends on a trade-off between yield, purity, operational complexity, and scalability. The following table summarizes key quantitative metrics for the two described routes.
| Parameter | Route 1: Anhydride Ring-Opening | Route 2: Selective Hydrogenolysis |
| Starting Materials | N-Z-D-Aspartic Acid, Benzyl Alcohol | D-Aspartic Acid, Benzyl Alcohol, p-TsOH |
| Key Challenge | Separation of α- and β-isomers | Achieving high selectivity in deprotection |
| Typical α:β Isomer Ratio | ~3:1 to 4:1 (favoring α) | Dependent on catalyst and conditions |
| Overall Yield | 40-60% (after separation) | 50-70% (of desired mono-ester)[2] |
| Purity of Final Product | High (>98%) after purification | High (>98%) after precipitation |
| Scalability | Moderate; chromatographic separation is difficult on a large scale. | High; relies on crystallization/precipitation.[1] |
| Operational Complexity | High (requires anhydrous conditions, isomer separation) | Moderate (requires careful control of hydrogenation) |
Conclusion
Both the Anhydride Ring-Opening and the Selective Hydrogenolysis routes offer viable pathways to this compound.
-
Route 1 is a well-established method that reliably produces the desired α-ester, but its overall yield is compromised by the need to separate a significant amount of the β-isomer. This separation step can be a bottleneck, particularly for large-scale production.
-
Route 2 presents a more elegant and potentially more scalable approach. The initial formation of the dibenzyl ester is a high-yield, one-pot reaction.[1] The subsequent selective hydrogenation, while requiring careful optimization of conditions (catalyst, solvent, H₂ stoichiometry), can provide good yields of the desired product through a simple precipitation workup, avoiding complex purification steps.[2]
For laboratory-scale synthesis where purity is paramount and separation is feasible, Route 1 is a dependable choice. For industrial applications and large-scale manufacturing where scalability, atom economy, and operational simplicity are critical, optimizing the selective hydrogenolysis of Route 2 is likely the more advantageous strategy.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl D-Aspartate: A Procedural Guide
Key Safety and Handling Data
While quantitative disposal parameters for 1-Benzyl D-Aspartate are not specified in available documentation, the following information, based on related compounds, should inform handling and disposal procedures.
| Parameter | Information | Citation |
| Appearance | White to off-white solid | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [3] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, and eye protection (safety glasses or goggles). | [4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic process to minimize risk and ensure regulatory compliance. The following protocol is based on guidelines for similar chemical compounds.
1. Personal Protective Equipment (PPE) and Hazard Assessment: Before handling, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[5] Work in a well-ventilated area, preferably within a chemical fume hood.[4]
2. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound solid in its original container or a clearly labeled, chemically compatible, and sealable waste container.[5][6]
-
Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, gloves, and labware, should be considered contaminated and collected in a designated, sealed hazardous waste container.[6]
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain.[3][6] Collect it in a sealed, labeled container.
3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5][7]
4. Storage of Chemical Waste: Store hazardous waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[4] Ensure the containers are tightly sealed to prevent leaks or the release of vapors.[6] Keep waste away from incompatible materials, heat sources, and open flames.
5. Final Disposal Procedure: Do not attempt to dispose of this compound through standard trash or sewer systems.[4][7] The final disposal must be handled by a licensed chemical waste management company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4][5]
Emergency Procedures
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6] Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[6] For large spills, contact your institution's EHS department immediately.[4]
Exposure Response:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash the affected area immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 1-Benzyl D-Aspartate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl D-Aspartate. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a conservative approach based on general best practices for handling novel chemical entities is strongly advised.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat | To prevent skin contact with the chemical.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.[1][3] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills or dropped items.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination.[2]
2.1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Before starting work, clear the handling area of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2.2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[1]
-
Use anti-static weighing dishes to prevent the powder from scattering.[1]
2.3. Dissolving and Use in Experiments:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.[1]
First Aid Measures
In case of accidental exposure, follow these immediate first-aid procedures:
-
After Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[4][5]
-
After Skin Contact: Promptly wash the contaminated skin with soap and water. If this chemical penetrates the clothing, immediately remove the clothing and wash the skin with water. If irritation persists after washing, get medical attention.[5]
-
After Eye Contact: Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[5]
-
After Swallowing: If the chemical has been swallowed, get medical attention immediately.[5] Do NOT induce vomiting.[4]
Disposal Plan
Due to the lack of specific disposal information for this compound, it should be handled as potentially hazardous waste as a precautionary measure.[6]
4.1. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6]
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
4.2. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
4.3. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]
-
All materials that have come into contact with this compound, including gloves and disposable labware, should be collected in a designated hazardous waste container.[7]
Experimental Workflow and Safety Procedures
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
